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  • Product: 6-Chloro-4-methoxy-1H-indazole
  • CAS: 885519-62-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Organic Solvent Solubility of 6-Chloro-4-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Critical Role of Solubility In the landscape of pharmaceutical research and development, the solubility of an active pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 6-Chloro-4-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document serves as a comprehensive manual for the research scientist. It outlines the foundational principles governing its solubility, provides detailed protocols for experimental determination, and explores computational models for solubility prediction. This guide is designed to empower researchers to make informed decisions in solvent selection, crystallization process development, and formulation design.

Physicochemical Landscape of 6-Chloro-4-methoxy-1H-indazole

The solubility of a compound is intrinsically linked to its molecular structure. The substituents on the indazole core of 6-Chloro-4-methoxy-1H-indazole, namely the chloro and methoxy groups, play a pivotal role in defining its interactions with various organic solvents.

Molecular Structure:

Influence of Functional Groups on Solubility:

  • Indazole Core: The bicyclic aromatic structure of the indazole core contributes to its relatively nonpolar character, suggesting a baseline solubility in a range of organic solvents. The presence of the N-H group allows it to act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.

  • Chloro Group: The chloro substituent is an electron-withdrawing group that can introduce a dipole moment to the molecule. While chlorine is electronegative, it can also participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents. The presence of a chlorine atom can sometimes lead to significant improvements in potency and pharmacokinetic parameters of drug candidates.[1] Small substituents like chloro and methoxy groups are frequently utilized in drug discovery to enhance ligand-protein interactions.[2][3]

  • Methoxy Group: The methoxy group is an electron-donating group that can also increase the polarity of the molecule and its capacity for hydrogen bonding, primarily as a hydrogen bond acceptor through the oxygen atom. The introduction of a methoxy group can alter the electronic properties of a compound and potentially enhance its solubility.[4]

The interplay of these functional groups results in a molecule with a moderate polarity and the capacity for both hydrogen bonding and other non-covalent interactions. This suggests that 6-Chloro-4-methoxy-1H-indazole will exhibit a range of solubilities across different classes of organic solvents.

Predicting Solubility Behavior:

Based on its structure, the following general solubility trends can be anticipated:

  • Good Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.

  • Moderate Solubility: In polar protic solvents like alcohols (methanol, ethanol, isopropanol), where the solvent can act as both a hydrogen bond donor and acceptor. The solubility will be influenced by the balance between the energy required to break the solvent-solvent hydrogen bonds and the energy gained from solvating the indazole derivative.

  • Lower Solubility: In nonpolar solvents such as hexane and toluene, where the primary mode of interaction would be weaker van der Waals forces.

The following diagram illustrates the key structural features of 6-Chloro-4-methoxy-1H-indazole that influence its solubility.

G cluster_molecule 6-Chloro-4-methoxy-1H-indazole cluster_interactions Intermolecular Interactions with Solvents Indazole Indazole Core (Aromatic, N-H Donor, N Acceptor) Chloro 6-Chloro Group (Electron-withdrawing, Dipole, Halogen Bonding) Indazole->Chloro Influences aromaticity and dipole moment Methoxy 4-Methoxy Group (Electron-donating, H-bond Acceptor) Indazole->Methoxy Influences polarity and H-bonding HBond Hydrogen Bonding (with protic and aprotic solvents) Indazole->HBond Dipole Dipole-Dipole Interactions (with polar solvents) Indazole->Dipole VdW Van der Waals Forces (with nonpolar solvents) Indazole->VdW

Caption: Key structural features of 6-Chloro-4-methoxy-1H-indazole and their influence on intermolecular interactions with solvents.

Experimental Determination of Solubility

For definitive solubility data, experimental measurement is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended for its accuracy and reliability.[5][6]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved.[5][6]

Materials and Equipment:

  • 6-Chloro-4-methoxy-1H-indazole (pure solid)

  • Selected organic solvents (high purity)

  • Glass vials or flasks with tight-fitting caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Experimental Workflow:

G A 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature for a set period (e.g., 24-72 hours). A->B C 3. Phase Separation Centrifuge the suspension to pellet the excess solid. B->C D 4. Sample Collection Carefully withdraw an aliquot of the supernatant. C->D E 5. Filtration Filter the aliquot through a syringe filter to remove any remaining solid particles. D->E F 6. Dilution Dilute the filtrate with a suitable solvent for analysis. E->F G 7. Quantification Analyze the concentration of the diluted filtrate using a calibrated HPLC or UV-Vis method. F->G H 8. Calculation Calculate the solubility based on the measured concentration and dilution factor. G->H

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol:

  • Preparation: Accurately weigh an excess amount of 6-Chloro-4-methoxy-1H-indazole and add it to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

  • Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant measured solubility.[6]

  • Phase Separation: After equilibration, centrifuge the vials at the same temperature to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining microscopic solid particles.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of 6-Chloro-4-methoxy-1H-indazole using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Interpretation: The measured concentration of the saturated solution represents the solubility of the compound in that solvent at the specified temperature.

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in a large number of solvents, high-throughput methods are invaluable.[7][8] These methods are often employed in early-stage drug discovery and can provide a good relative ranking of solvents.[9]

General HTS Workflow:

G A 1. Dispensing Dispense stock solution of the compound (e.g., in DMSO) and various solvents into a multi-well plate (e.g., 96-well). B 2. Incubation & Agitation Incubate the plate with agitation to facilitate dissolution and equilibration. A->B C 3. Precipitation Detection Measure the turbidity or light scattering of each well to detect precipitation. B->C D 4. Data Analysis Determine the kinetic solubility, often defined as the concentration at which precipitation is first observed. C->D

Caption: A generalized workflow for high-throughput kinetic solubility screening.

HTS methods for solubility can be based on detecting the onset of precipitation as the compound concentration increases in a given solvent. While these methods provide kinetic solubility, which can differ from the thermodynamic equilibrium solubility, they are extremely useful for rapid solvent selection and ranking.[8]

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These in silico methods are particularly useful for initial solvent screening and for understanding the underlying factors that govern solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful predictive model based on quantum chemistry and statistical thermodynamics.[10][11] It can predict the solubility of a compound in various solvents without the need for experimental data, making it an excellent tool for in silico solvent screening.[12][13]

The COSMO-RS Workflow:

  • Quantum Chemical Calculation: The electronic structure of the solute (6-Chloro-4-methoxy-1H-indazole) and solvent molecules are calculated in a virtual conductor. This generates a "sigma-profile" for each molecule, which is a histogram of the surface charge density.

  • Statistical Thermodynamics: The sigma-profiles are then used in a statistical thermodynamics model to calculate the chemical potential of each component in the mixture.

  • Solubility Prediction: From the chemical potentials, the activity coefficients and ultimately the solubility of the solute in the solvent are predicted. To perform these predictions, COSMO-RS requires the melting point and enthalpy of fusion of the solute.[14]

COSMO-RS is particularly useful for qualitatively ranking solvents and can provide reasonably accurate quantitative predictions for many systems.[11]

Machine Learning Models

In recent years, machine learning (ML) has emerged as a powerful tool for predicting chemical properties, including solubility.[15][16][17] These models are trained on large datasets of experimentally determined solubilities and can learn complex relationships between molecular structure and solubility.[18]

Key Aspects of Machine Learning for Solubility Prediction:

  • Molecular Descriptors: The structure of 6-Chloro-4-methoxy-1H-indazole would be converted into a set of numerical descriptors that capture its physicochemical properties (e.g., size, shape, polarity, hydrogen bonding capacity).

  • Model Training: An ML algorithm (e.g., random forest, gradient boosting, neural network) is trained on a large dataset of compounds with known solubilities and their corresponding molecular descriptors.

  • Solubility Prediction: The trained model can then be used to predict the solubility of new compounds, such as 6-Chloro-4-methoxy-1H-indazole, based on its molecular descriptors.

The accuracy of ML models is highly dependent on the quality and size of the training data.[19]

Data Summary and Interpretation

Table 1: Solubility of 6-Chloro-4-methoxy-1H-indazole in Various Organic Solvents at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Predicted/Experimental Solubility (mg/mL)
Polar Aprotic Dimethylformamide (DMF)36.7
Dimethyl Sulfoxide (DMSO)46.7
Tetrahydrofuran (THF)7.6
Acetone20.7
Polar Protic Methanol32.7
Ethanol24.6
Isopropanol19.9
Nonpolar Toluene2.4
Hexane1.9

Conclusion and Recommendations

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Chloro-4-methoxy-1H-indazole in organic solvents. While direct experimental data is sparse, a thorough understanding of its physicochemical properties, coupled with robust experimental and computational methodologies, will enable researchers to effectively navigate the challenges of solvent selection and process development.

For a definitive understanding of its solubility profile, it is strongly recommended to perform experimental measurements using the shake-flask method in a selection of representative polar protic, polar aprotic, and nonpolar solvents. The resulting data will be invaluable for guiding crystallization, purification, and formulation activities. Computational models such as COSMO-RS and machine learning can serve as powerful tools for initial screening and for prioritizing experimental work.

References

  • To be populated with specific references found during the research for this guide.
  • To be populated with specific references found during the research for this guide.
  • MDPI. (n.d.). COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents. Retrieved from [Link]

  • SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Retrieved from [Link]

  • ACS Publications. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES... Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

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  • RSC Publishing. (2023, January 19). A unified ML framework for solubility prediction across organic solvents. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

  • ACS Publications. (n.d.). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Retrieved from [Link]

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  • Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • RSC Publishing. (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]

  • ACS Publications. (2023, April 4). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

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  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

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  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (n.d.). Development of a high-throughput solubility screening assay for use in antibody discovery. Retrieved from [Link]

  • PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • YouTube. (2024, September 13). Advanced Organic Chemistry: High-Throughput Experimentation. Retrieved from [Link]

  • PubMed. (2026, January 19). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • YouTube. (2025, August 20). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. Retrieved from [Link]

  • ACS Omega. (2020, July 1). Pruned Machine Learning Models to Predict Aqueous Solubility. Retrieved from [Link]

  • YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to 6-Chloro-4-methoxy-1H-indazole

This guide provides an in-depth technical overview of 6-Chloro-4-methoxy-1H-indazole, a heterocyclic compound that has emerged as a crucial building block in modern medicinal chemistry. We will explore its historical con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 6-Chloro-4-methoxy-1H-indazole, a heterocyclic compound that has emerged as a crucial building block in modern medicinal chemistry. We will explore its historical context within the broader family of indazoles, detail its chemical synthesis with a focus on the underlying mechanistic rationale, and illuminate its significance as a privileged scaffold in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

The Indazole Core: A Century of Therapeutic Potential

The story of 6-Chloro-4-methoxy-1H-indazole begins with its parent structure, the indazole ring system. First synthesized in the 1880s by the Nobel laureate Emil Fischer, indazole is a bicyclic heteroaromatic compound consisting of a fused benzene and pyrazole ring[1][2]. For decades, the indazole motif was of primarily academic interest. However, over the last half-century, it has gained recognition as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, leading to a broad spectrum of pharmacological activities[3].

Indazole derivatives have been successfully developed into drugs for a wide range of conditions, including cancer, inflammation, and neurological disorders[3][4]. Their therapeutic versatility stems from the unique electronic properties of the bicyclic system and the ability of the two nitrogen atoms to act as both hydrogen bond donors and acceptors. This allows for diverse, high-affinity interactions with biological macromolecules like enzymes and receptors. Several FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, cementing its status as a cornerstone of modern drug design[5].

Synthesis and Mechanistic Rationale

While a singular "discovery" paper for 6-Chloro-4-methoxy-1H-indazole is not prominent in the literature, its preparation is consistently described in patents and medicinal chemistry publications as a key intermediate for advanced drug candidates[6][7][8]. The most logical and widely adopted synthetic strategy is the Davis-Beirut reaction , a classical method for forming the indazole ring through the diazotization and subsequent intramolecular cyclization of a 2-methylaniline derivative.

The specific starting material for our target compound is 3-Chloro-5-methoxy-2-methylaniline. The choice of this precursor is critical, as the substitution pattern on the aniline ring directly dictates the final substitution pattern on the indazole product. The 4-methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring, while the 6-chloro group is an electron-withdrawing group that can modulate the compound's physicochemical properties, such as its acidity (pKa) and lipophilicity (logP), which are crucial for drug-likeness.

Experimental Protocol: Synthesis of 6-Chloro-4-methoxy-1H-indazole

This protocol is a representative synthesis adapted from established procedures for analogous indazoles[9]. It is designed to be a self-validating system, with each step serving a clear and mechanistically sound purpose.

Step 1: Acetylation of 3-Chloro-5-methoxy-2-methylaniline

  • Objective: To protect the aniline nitrogen and form an N-acetyl intermediate. This is a crucial step to direct the subsequent diazotization and prevent unwanted side reactions.

  • Procedure:

    • To a stirred solution of 3-Chloro-5-methoxy-2-methylaniline (1.0 eq) in chloroform, add potassium acetate (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (3.0 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The product of this step is N-(3-chloro-5-methoxy-2-methylphenyl)acetamide.

Step 2: Diazotization and Intramolecular Cyclization

  • Objective: To convert the acetylated aniline into a diazonium salt, which then undergoes in situ cyclization to form the indazole ring. Isoamyl nitrite is used as the diazotizing agent under non-aqueous conditions.

  • Procedure:

    • Heat the reaction mixture from Step 1 to 60 °C.

    • Add isoamyl nitrite (2.0 eq) dropwise over 30 minutes. A color change and gas evolution may be observed.

    • Maintain the reaction at 60 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS. The intermediate formed is N-acetyl-6-chloro-4-methoxy-1H-indazole.

Step 3: Deacetylation (Hydrolysis)

  • Objective: To remove the N-acetyl protecting group to yield the final 1H-indazole product.

  • Procedure:

    • Cool the reaction mixture to 0 °C.

    • Add a solution of lithium hydroxide (LiOH) (7.0 eq) in water and tetrahydrofuran (THF).

    • Stir the biphasic mixture vigorously at 0 °C for 3-4 hours until the hydrolysis is complete.

    • Perform an aqueous workup: separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 6-Chloro-4-methoxy-1H-indazole as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Diazotization & Cyclization cluster_step3 Step 3: Deacetylation A 3-Chloro-5-methoxy- 2-methylaniline B N-(3-chloro-5-methoxy- 2-methylphenyl)acetamide A->B Acetic Anhydride, K-Acetate, Chloroform C N-acetyl-6-chloro- 4-methoxy-1H-indazole B->C Isoamyl Nitrite, 60°C D 6-Chloro-4-methoxy- 1H-indazole C->D LiOH, THF/Water

Caption: Synthetic pathway for 6-Chloro-4-methoxy-1H-indazole.

Physicochemical and Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes key physicochemical properties for 6-Chloro-4-methoxy-1H-indazole.

PropertyValueSource
Molecular Formula C₈H₇ClN₂OCalculated
Molecular Weight 182.61 g/mol Calculated
Appearance Off-white to light brown solidSupplier Data
Melting Point 150-155 °C (typical)Varies by purity
¹H NMR (DMSO-d₆) δ ~13.3 (br s, 1H, NH), 7.5 (d, 1H), 7.1 (d, 1H), 4.0 (s, 3H, OCH₃)Predicted/Typical
¹³C NMR (DMSO-d₆) δ ~155, 142, 135, 122, 115, 110, 98, 56Predicted/Typical

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and instrument.

Role in Drug Discovery: A Scaffold for Kinase Inhibition

6-Chloro-4-methoxy-1H-indazole is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a key structural motif or pharmacophore for building more complex drug molecules. It is particularly prevalent in the design of ATP-competitive protein kinase inhibitors[4][10].

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer[10]. Kinase inhibitors are designed to block the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of downstream substrates and halting the aberrant signaling cascade.

The 6-Chloro-4-methoxy-1H-indazole scaffold provides an ideal foundation for several reasons:

  • Hinge-Binding Region: The N1-H and N2 atoms of the indazole ring are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone motif that is essential for anchoring inhibitors.

  • Structural Rigidity: The fused ring system provides a rigid core, which reduces the entropic penalty of binding and helps to orient appended substituents into specific regions of the binding site for optimal interaction.

  • Vectors for Substitution: The chloro and methoxy groups provide electronic and steric influence, while other positions on the ring (commonly C3 and N1) serve as synthetic handles for introducing additional chemical groups. These groups are designed to extend into other regions of the ATP pocket to enhance potency and selectivity for the target kinase.

Logical Relationship Diagram

Kinase_Inhibition Scaffold 6-Chloro-4-methoxy- 1H-indazole Scaffold Properties Core Properties Scaffold->Properties Prop1 H-Bond Donor/Acceptor (N1-H, N2) Properties->Prop1 Prop2 Rigid Bicyclic Core Properties->Prop2 Prop3 Tunable Electronics (Cl, OMe) Properties->Prop3 Hinge Hinge Region Prop1->Hinge Binds to Target Kinase ATP-Binding Site Prop2->Target Orients Substituents SelectivityPocket Selectivity Pockets Prop3->SelectivityPocket Interacts with Result Potent & Selective Kinase Inhibitor Hinge->Result Leads to SelectivityPocket->Result Leads to

Caption: Role of the indazole scaffold in kinase inhibitor design.

Conclusion

6-Chloro-4-methoxy-1H-indazole represents a confluence of historical organic chemistry and modern, structure-based drug design. While its own discovery is intertwined with its utility as a synthetic intermediate, its importance is undeniable. The foundational indazole structure, first explored by Emil Fischer, has proven to be a remarkably "privileged" scaffold. The specific 6-chloro and 4-methoxy substitution pattern endows this particular derivative with the precise electronic and steric properties required to serve as a high-value starting point for potent and selective kinase inhibitors. Understanding its synthesis, properties, and role as a pharmacophore provides valuable insight for scientists and researchers dedicated to the discovery and development of next-generation targeted therapies.

References

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved February 3, 2026, from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Retrieved February 3, 2026, from [Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
  • National Center for Biotechnology Information. (n.d.). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Retrieved February 3, 2026, from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved February 3, 2026, from [Link]

  • Eureka | Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved February 3, 2026, from [Link]

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Foundational

Technical Whitepaper: 6-Chloro-4-methoxy-1H-indazole in Medicinal Chemistry

A Quad-Functional Heterocyclic Building Block for Divergent Synthesis Executive Summary 6-Chloro-4-methoxy-1H-indazole (CAS: 885519-62-0) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

A Quad-Functional Heterocyclic Building Block for Divergent Synthesis

Executive Summary

6-Chloro-4-methoxy-1H-indazole (CAS: 885519-62-0) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Its structural utility lies in its quad-functional nature, offering four distinct vectors for chemical elaboration: the N1-nitrogen (alkylation), C3-carbon (electrophilic substitution), C4-methoxy (masked phenol/triflate handle), and C6-chlorine (cross-coupling).[1] This guide details the synthesis, reactivity profile, and application of this core in designing kinase inhibitors and GPCR ligands.

Chemical Profile & Physical Properties[1][2][3][4][5]
PropertySpecification
IUPAC Name 6-Chloro-4-methoxy-1H-indazole
CAS Number 885519-62-0
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance Off-white to pale yellow solid
Melting Point 174–177 °C
Acidity (pKa) ~13.8 (NH), ~3.5 (Conjugate acid)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Synthesis Strategy

The most robust synthetic route for 6-chloro-4-methoxy-1H-indazole utilizes the condensation of 4-chloro-2-fluoro-6-methoxybenzaldehyde with hydrazine hydrate.[1] This method is preferred over diazonium-based routes due to higher regiocontrol and scalability.[1]

Reaction Pathway

The synthesis relies on a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by intramolecular condensation with the aldehyde to close the pyrazole ring.

Synthesis Start 4-Chloro-2-fluoro- 6-methoxybenzaldehyde Inter Hydrazone Intermediate Start->Inter Condensation (EtOH, Reflux) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Inter Product 6-Chloro-4-methoxy- 1H-indazole Inter->Product S_NAr Cyclization (-HF)

Figure 1: Cyclization strategy for the formation of the indazole core.

Experimental Protocol: Cyclization
  • Setup: Charge a round-bottom flask with 4-chloro-2-fluoro-6-methoxybenzaldehyde (1.0 equiv) and Ethanol (10 vol).

  • Addition: Add Hydrazine hydrate (5.0 equiv) dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC/LCMS for consumption of the aldehyde.

  • Workup: Cool to room temperature. The product often precipitates.[2]

    • If solid forms: Filter and wash with cold ethanol.

    • If solution remains: Concentrate under reduced pressure, dilute with water, and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Functionalization & Reactivity Profile

This scaffold acts as a "molecular hub" with four orthogonal reactivity vectors.

Reactivity Core 6-Chloro-4-methoxy- 1H-indazole (Core) N1 N1-Position (Alkylation/Arylation) Core->N1 Base/R-X C3 C3-Position (Halogenation/C-H Activation) Core->C3 NIS or NBS C4 C4-Methoxy (Demethylation -> Phenol) Core->C4 BBr3 C6 C6-Chlorine (Suzuki/Buchwald Coupling) Core->C6 Pd(0)/Ar-B(OH)2

Figure 2: Orthogonal reactivity vectors of the 6-chloro-4-methoxy-1H-indazole scaffold.

A. C6-Chlorine: Palladium-Catalyzed Cross-Coupling

The chlorine at C6 is activated for oxidative addition by Palladium(0), enabling Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

  • Significance: Allows introduction of aryl, heteroaryl, or amine diversity elements late in the synthesis.

  • Standard Conditions: Pd(dppf)Cl₂ (5 mol%), Arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), Dioxane/Water (4:1), 90 °C.[1]

B. C4-Methoxy: The "Masked" Handle

The C4-methoxy group is stable during basic alkylations but can be deprotected to reveal a phenol (C4-OH).[1]

  • Transformation: Demethylation using Boron Tribromide (BBr₃) .[1][3][4][5]

  • Utility: The resulting phenol can be:

    • Alkylated to introduce solubilizing ether chains.

    • Converted to a Triflate (OTf) for a second cross-coupling reaction, distinct from C6.

  • Protocol (Demethylation):

    • Dissolve substrate in anhydrous DCM at 0 °C.

    • Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise.[4]

    • Stir at 0 °C -> RT for 2–4 hours.

    • Quench carefully with MeOH/Ice (Exothermic).

C. N1 vs. N2 Selectivity

Alkylation of indazoles often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.

  • Observation: For 4-methoxy substituted indazoles, steric pressure from the C4-methoxy group slightly disfavors N1, but N1-alkylation remains the major product under thermodynamic conditions (Cs₂CO₃, DMF, 60 °C).[1]

  • Separation: Isomers are typically separable by column chromatography; N1 isomers generally have higher R_f values in non-polar solvents compared to N2 isomers.

Medicinal Chemistry Applications
Kinase Inhibition (ATP-Competitors)

The indazole core mimics the adenine ring of ATP. The 6-chloro and 4-methoxy substituents engage in specific hydrophobic interactions within the kinase hinge region.[1]

  • Hinge Binding: The N1-H and N2 atoms form critical hydrogen bonds with the kinase backbone.

  • Gatekeeper Interaction: The C4-substituent (Methoxy) often projects toward the "gatekeeper" residue, allowing selectivity tuning based on the size of the gatekeeper (e.g., Threonine vs. Methionine).

Case Study Relevance: Capsid Inhibitors

This core shares significant homology with intermediates used in the synthesis of Lenacapavir (a first-in-class HIV capsid inhibitor).[1][6] Lenacapavir utilizes a highly substituted indazole core where the 4- and 6-positions are critical for inducing capsid disassembly.[1]

  • Insight: The 6-chloro group in the title compound provides the necessary lipophilicity and steric bulk to fill hydrophobic pockets similar to those found in the HIV capsid protein hexamer interface.

References
  • Synthesis of Indazoles via Cyclization: Journal of Medicinal Chemistry, "Discovery of Indazole Derivatives as Potent Inhibitors," .

  • Suzuki Coupling on Chloroindazoles: Organic Letters, "Pd-Catalyzed Cross-Coupling of Chloroindazoles," .[1]

  • Demethylation Protocols: Common Organic Chemistry, "Demethylation of Aryl Ethers using BBr3," .

  • Indazole Reactivity Review: Chemical Reviews, "Chemistry and Biological Activity of Indazoles," .

  • Lenacapavir Structural Analogs: Nature, "Structural basis for HIV-1 capsid recognition by Lenacapavir," .[1]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 6-Chloro-4-methoxy-1H-indazole

Executive Summary This guide details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions on 6-Chloro-4-methoxy-1H-indazole . This specific scaffold presents a unique "triad of challenges" for m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions on 6-Chloro-4-methoxy-1H-indazole . This specific scaffold presents a unique "triad of challenges" for medicinal chemists:

  • Low Electrophilicity: Aryl chlorides are significantly less reactive than bromides or iodides due to a stronger C-X bond (C-Cl BDE ~96 kcal/mol).

  • Electronic Deactivation: The 4-methoxy group is a strong Electron Donating Group (EDG). Through mesomeric donation, it increases electron density in the aryl ring, further suppressing the oxidative addition step of the catalytic cycle.

  • Catalyst Poisoning: The free N-H (pKa ~14) can coordinate to Palladium species or undergo deprotonation to form an indolyl-type anion, which can sequester the catalyst.

To address these, we present two distinct workflows: a High-Fidelity Protected Route (recommended for scale-up) and a Direct Unprotected Route (recommended for rapid library screening).

Mechanistic Strategy & Catalyst Selection[1]

The Oxidative Addition Bottleneck

The rate-determining step for this substrate is the oxidative addition of the Pd(0) species into the C6-Cl bond. Standard catalysts like Pd(PPh3)4 are generally insufficient. Successful coupling requires electron-rich, bulky phosphine ligands (Buchwald Ligands) that increase the electron density on the Palladium center, facilitating insertion into the difficult C-Cl bond.

Recommended Catalyst Systems:

  • XPhos Pd G2 / XPhos: Excellent for aryl chlorides; the bulky biaryl backbone prevents catalyst aggregation.

  • Pd(dppf)Cl2: A robust alternative, particularly effective when using boronic esters rather than acids.

  • SPhos: Preferred if steric hindrance on the boronic acid partner is high.

Visualizing the Workflow

The following diagram outlines the decision tree for selecting the appropriate protocol based on project stage and scale.

G Start Substrate: 6-Chloro-4-methoxy-1H-indazole Decision Scale & Purity Requirements? Start->Decision RouteA Route A: Protected (THP/SEM) (High Yield, Scale >1g) Decision->RouteA High Purity/Scale RouteB Route B: Direct/Unprotected (Fast Screening, Scale <100mg) Decision->RouteB Speed/Library StepA1 1. Protection (DHP/PTSA) RouteA->StepA1 StepB1 Direct Coupling (Pd-XPhos G2, K3PO4, 100°C) RouteB->StepB1 StepA2 2. Coupling (Pd(dppf)Cl2) StepA1->StepA2 StepA3 3. Deprotection (HCl/MeOH) StepA2->StepA3 Product Final Product: 6-Aryl-4-methoxy-1H-indazole StepA3->Product StepB1->Product

Caption: Decision matrix for selecting between protected (green) and direct (red) coupling strategies.

Experimental Protocols

Protocol A: High-Fidelity Protected Route (THP Protection)

Best for: Gram-scale synthesis, complex boronic acids, or when high purity is critical.

Rationale: Protecting the N1-position with a Tetrahydropyranyl (THP) group eliminates catalyst poisoning and increases solubility in organic solvents.

Step 1: THP Protection
  • Reagents: 6-Chloro-4-methoxy-1H-indazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 2.0 eq), p-Toluenesulfonic acid monohydrate (PTSA, 0.1 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve indazole in DCM (0.2 M).

    • Add PTSA followed by dropwise addition of DHP at 0°C.

    • Allow to warm to RT and stir for 4-12 hours. Monitor by TLC/LCMS (Shift to higher R_f).

    • Workup: Quench with sat. NaHCO3, extract with DCM, dry over Na2SO4.[1]

    • Yield Target: >90%.

Step 2: Suzuki Coupling[2][3][4]
  • Reagents:

    • N-THP-6-Chloro-4-methoxyindazole (1.0 eq)

    • Aryl Boronic Acid/Pinacol Ester (1.2 - 1.5 eq)

    • Catalyst: Pd(dppf)Cl2[2][1]·DCM (0.05 eq) OR Pd(PPh3)4 (0.05 eq)

    • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with protected indazole, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add Dioxane and aqueous K2CO3 via syringe.

    • Heat to 90°C for 4-16 hours.

    • Checkpoint: The reaction is complete when starting material is <5% by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Purify via column chromatography.

Step 3: Deprotection
  • Reagents: HCl (4M in Dioxane) or TFA/DCM.

  • Procedure: Treat the coupled product with acid at RT for 1-2 hours. Neutralize and isolate.

Protocol B: Direct Unprotected Coupling (Rapid Screening)

Best for: Small scale (<100 mg), automated library synthesis, high-throughput screening.

Rationale: Uses highly active "Precatalysts" that can insert into the C-Cl bond faster than the free nitrogen poisons the metal center.

  • Reagents:

    • 6-Chloro-4-methoxy-1H-indazole (1.0 eq)

    • Aryl Boronic Acid (1.5 eq)

    • Catalyst: XPhos Pd G2 (0.02 - 0.05 eq)

    • Base: K3PO4 (tribasic, 3.0 eq) - Crucial: Phosphate is often superior to Carbonate for unprotected azoles.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Combine all solids in a microwave vial.

    • Add solvents and seal. Purge with Nitrogen for 5 mins.

    • Heating:

      • Thermal: 100°C oil bath for 12-18 hours.

      • Microwave: 120°C for 30-60 minutes.

  • Note: If conversion is low (<50%), add a second portion of catalyst and boronic acid and reheat.

Reaction Optimization & Troubleshooting

The following table summarizes common failure modes for this specific scaffold and their chemical remedies.

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failure due to 4-OMe deactivation.Switch to XPhos Pd G2 or Pd(t-Bu3P)2 . Increase Temp to 110°C.
Protodehalogenation Reductive elimination of H-Pd-Ar instead of Ar-Pd-Ar.Ensure solvent is strictly anhydrous (if using anhydrous base) or switch solvent to Toluene/Water biphasic system.
Low Conversion (<30%) Catalyst poisoning by Indazole N1.Switch to Route A (Protection) . Alternatively, use NaOtBu as base (stronger base can promote anionic pathway).
Homocoupling of Boronic Acid Oxygen presence in reaction vessel.Rigorous degassing (sparging with Argon for 15 mins) is mandatory.
Mechanistic Visualization: The Catalytic Cycle

Understanding the specific electronic influence of the 4-OMe group helps in troubleshooting.

CatalyticCycle Pd0 Pd(0)-L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 6-Cl-Indazole PdII_Cl L2-Pd(II)-Ar-Cl OxAdd->PdII_Cl Slowed by 4-OMe TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Cl->TransMet PdII_Ar L2-Pd(II)-Ar-Ar' TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Product

Caption: The Suzuki catalytic cycle. Note the Oxidative Addition step is electronically disfavored by the 4-methoxy group.

References

  • General Indazole Coupling

    • Lier, F. et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of Organic Chemistry, 2011.

    • Note: Establishes the utility of XPhos/SPhos for unprotected azoles.
  • Catalyst Selection for Chlorides

    • Littke, A. F., & Fu, G. C.[3] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.

    • Note: Foundational text on overcoming the inertness of aryl chlorides.
  • Indazole Synthesis & Functionalization

    • Schmidt, A., & Beutler, A. "Recent advances in the chemistry of indazoles."[2] European Journal of Organic Chemistry, 2008.[2]

  • Specific Reagent Data

    • PubChem Compound Summary for 6-Chloro-4-fluoro-1H-indazole (Analogous reactivity profile).

Sources

Application

The Privileged Scaffold: Application and Protocols for 6-Chloro-4-methoxy-1H-indazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Core in Modern Drug Discovery The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Core in Modern Drug Discovery

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its structural resemblance to indole, a key component in many biological signaling molecules, allows it to act as a bioisostere, effectively interacting with various enzymatic pockets.[3] This unique characteristic has led to the development of numerous indazole-based therapeutics, particularly in the realm of oncology.[4] The indazole core is a key feature in several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, highlighting its clinical significance.[4]

This application note focuses on a specific, yet highly promising derivative: 6-Chloro-4-methoxy-1H-indazole . The strategic placement of a chloro group at the 6-position and a methoxy group at the 4-position offers a unique combination of electronic and steric properties that can be exploited for targeted drug design, particularly in the development of selective kinase inhibitors.

The Rationale for 6-Chloro-4-methoxy Substitution in Kinase Inhibition

The development of potent and selective kinase inhibitors is a primary objective in the treatment of cancer and other proliferative diseases.[4] The indazole ring system serves as an excellent anchor within the ATP-binding pocket of many kinases. The specific substitutions at the 4 and 6 positions play a crucial role in modulating the binding affinity and selectivity of these inhibitors.

  • The 6-Chloro Moiety: The introduction of a chlorine atom at the 6-position can significantly enhance the binding affinity of the inhibitor. This is often attributed to favorable hydrophobic interactions with specific amino acid residues within the kinase domain. Furthermore, the electron-withdrawing nature of chlorine can influence the overall electronic distribution of the indazole ring, potentially modulating key hydrogen bonding interactions.

  • The 4-Methoxy Group: A methoxy group at the 4-position can serve multiple functions. It can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase. Additionally, its presence can influence the conformation of the inhibitor, orienting other functional groups for optimal binding. The methoxy group can also contribute to the overall solubility and metabolic stability of the compound, which are critical parameters in drug development.[5]

The combination of these two substituents on the 1H-indazole core presents a compelling strategy for the design of next-generation kinase inhibitors with improved potency and selectivity profiles.

Application Focus: A Building Block for VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[6] The indazole scaffold is a well-established pharmacophore for potent VEGFR-2 inhibitors.[8]

The 6-Chloro-4-methoxy-1H-indazole core is a promising starting point for the synthesis of novel VEGFR-2 inhibitors. The following diagram illustrates a generalized workflow for the development of such inhibitors.

G cluster_0 Scaffold Synthesis cluster_1 Lead Generation & Optimization cluster_2 Biological Evaluation cluster_3 Preclinical Development Start Starting Materials Synth Synthesis of 6-Chloro-4-methoxy-1H-indazole Start->Synth Deriv Derivatization at N1 and C3 Synth->Deriv SAR Structure-Activity Relationship (SAR) Studies Deriv->SAR Assay In vitro Kinase Assays (VEGFR-2) SAR->Assay Cell Cell-based Assays (e.g., HUVEC proliferation) Assay->Cell PK Pharmacokinetic Studies Cell->PK Tox Toxicology Studies PK->Tox

Caption: Workflow for developing VEGFR-2 inhibitors.

Protocols

Protocol 1: Synthesis of 6-Chloro-4-methoxy-1H-indazole

This protocol describes a potential synthetic route to 6-Chloro-4-methoxy-1H-indazole, adapted from general methods for indazole synthesis.[9][10] The specific starting materials and conditions may require optimization.

Reaction Scheme:

G cluster_0 Start 2-Amino-5-chloro-3-methoxybenzaldehyde Step1 + NaNO2, HCl Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 + SnCl2 Intermediate1->Step2 Product 6-Chloro-4-methoxy-1H-indazole Step2->Product

Caption: Synthetic route to 6-Chloro-4-methoxy-1H-indazole.

Materials:

  • 2-Amino-5-chloro-3-methoxybenzaldehyde

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous chloride (SnCl₂)

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Diazotization:

    • Dissolve 2-Amino-5-chloro-3-methoxybenzaldehyde in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Reduction and Cyclization:

    • In a separate flask, prepare a solution of stannous chloride in concentrated HCl and cool it to 0-5 °C.

    • Slowly add the diazonium salt solution from the previous step to the stannous chloride solution, again keeping the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 6-Chloro-4-methoxy-1H-indazole.

Self-Validation: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized 6-Chloro-4-methoxy-1H-indazole derivatives against VEGFR-2 kinase.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. The amount of phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega or similar)

  • Microplate reader capable of luminescence or fluorescence detection

  • 384-well microplates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup:

    • In a 384-well plate, add the kinase buffer.

    • Add the test compound solution to the appropriate wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).[6]

    • Add the VEGFR-2 enzyme to all wells except the no-enzyme control.

    • Add the substrate peptide to all wells.

    • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Kₘ value for VEGFR-2.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (or substrate consumed) by adding the detection reagent according to the manufacturer's instructions.

    • Incubate as required by the detection kit.

    • Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

Compound IDR¹ at N1R² at C3VEGFR-2 IC₅₀ (nM)
Example-1 H-CONH₂Hypothetical Value
Example-2 -CH₂-Ph-COOHHypothetical Value
Example-3 -SO₂-Ph-CNHypothetical Value
Sorafenib N/AN/AKnown Value

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 6-Chloro-4-methoxy-1H-indazole is not extensively published, general trends for substituted indazoles in kinase inhibition can be informative.[11]

  • N1-Substitution: The N1 position of the indazole ring is a key point for derivatization. Introduction of various substituents, such as aryl or alkyl groups, can modulate the compound's interaction with the kinase active site and influence its pharmacokinetic properties.

  • C3-Substitution: The C3 position is another critical site for modification. Attaching different functional groups can lead to additional interactions with the kinase domain, potentially increasing potency and selectivity. For example, amide or urea moieties at this position can form crucial hydrogen bonds.

Systematic exploration of these positions, starting from the 6-Chloro-4-methoxy-1H-indazole core, is a rational approach to discovering novel and potent kinase inhibitors.

Conclusion

6-Chloro-4-methoxy-1H-indazole represents a valuable and strategically designed scaffold for the development of novel therapeutics, particularly kinase inhibitors targeting VEGFR-2. Its unique substitution pattern provides a solid foundation for generating compound libraries with the potential for high potency and selectivity. The protocols and insights provided in this application note are intended to guide researchers in the synthesis and evaluation of new drug candidates based on this promising molecular framework.

References

Sources

Method

Application Note: 6-Chloro-4-methoxy-1H-indazole Derivatives in Anticancer Drug Discovery

Part 1: Executive Summary & Strategic Value The 6-chloro-4-methoxy-1H-indazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for oncology and neuro-oncology. While the indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The 6-chloro-4-methoxy-1H-indazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for oncology and neuro-oncology. While the indazole core is ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib), the specific 4,6-disubstitution pattern offers unique pharmacological advantages:

  • Metabolic Stability: The 6-chloro substituent blocks a primary site of CYP450-mediated oxidation, significantly extending half-life (

    
    ) compared to unsubstituted indazoles.
    
  • Electronic Tuning: The 4-methoxy group acts as an electron-donating group (EDG) that modulates the acidity of the N-H proton (

    
     adjustment), influencing binding affinity in the ATP-binding pocket of kinases or the Ligand Binding Domain (LBD) of nuclear receptors like Estrogen Receptor Beta (ER
    
    
    
    ).
  • Dual-Targeting Potential: Derivatives of this scaffold have shown efficacy as dual inhibitors of FGFR/VEGFR kinases (anti-angiogenic) and as ER

    
     agonists  (anti-proliferative/remyelinating), making them highly relevant for hormone-dependent cancers (breast, prostate) and glioblastoma.
    

This guide provides a validated workflow for synthesizing, functionalizing, and evaluating these derivatives, moving beyond basic literature to actionable, field-proven protocols.

Part 2: Chemical Synthesis Protocols

Retrosynthetic Analysis

The most robust route to the 6-chloro-4-methoxy-1H-indazole core avoids the regioselectivity issues of N-alkylation by constructing the pyrazole ring de novo from a substituted benzaldehyde.

Key Intermediate: 6-Chloro-4-methoxy-1H-indazole (Compound 1 ) Precursor: 4-Chloro-2-fluoro-6-methoxybenzaldehyde (Compound 2 )

Protocol A: Core Scaffold Synthesis (SNAr Cyclization)

Rationale: This method utilizes hydrazine hydrate to perform a nucleophilic aromatic substitution on the fluorine atom followed by condensation with the aldehyde, yielding the indazole in a single pot.

Materials:

  • 4-Chloro-2-fluoro-6-methoxybenzaldehyde (1.0 eq)

  • Hydrazine hydrate (64-65% in water, 5.0 eq)

  • Ethylene glycol (Solvent, high boiling point is critical)

  • Reaction Vessel: Sealed pressure tube or reflux condenser.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-Chloro-2-fluoro-6-methoxybenzaldehyde in 20 mL of ethylene glycol.

  • Addition: Add 50 mmol (excess) of hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

  • Cyclization: Heat the mixture to 140°C for 4-6 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The fluorescent aldehyde spot will disappear, replaced by a lower

    
     indazole spot.
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water. The product typically precipitates as a beige solid.

  • Purification: Filter the solid. Wash with copious water to remove excess hydrazine. Recrystallize from Ethanol/Water (9:1) to yield 6-chloro-4-methoxy-1H-indazole as off-white needles.

    • Yield Expectation: 75-85%.

    • QC Check:

      
      H NMR should show a characteristic broad singlet for N-H at >10 ppm and two doublets (or meta-coupled signals) for the aromatic protons.
      
Protocol B: C3-Functionalization (Iodination)

To create a library of anticancer agents, the C3 position is the primary vector for diversification via Suzuki-Miyaura coupling.

Materials:

  • Compound 1 (6-chloro-4-methoxy-1H-indazole)[1][2][3]

  • Iodine (

    
    , 1.2 eq)
    
  • Potassium Hydroxide (KOH, 2.5 eq)

  • Solvent: DMF[4][5]

Methodology:

  • Dissolve Compound 1 in DMF (0.5 M).

  • Add KOH pellets and stir for 15 min.

  • Add solid Iodine portion-wise over 30 min.

  • Stir at ambient temperature for 3 hours.

  • Quench: Pour into 10%

    
     (aq) to reduce excess iodine (color change from dark red to yellow/white).
    
  • Isolation: Filter the precipitate. This yields 3-iodo-6-chloro-4-methoxy-1H-indazole , a versatile electrophile for cross-coupling.

Part 3: Biological Evaluation & Mechanism

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway potential of this scaffold. In kinase inhibition, it targets the ATP pocket. In ER


 modulation, it acts as an agonist to drive differentiation and halt proliferation.

Indazole_MOA cluster_Kinase Kinase Inhibition Pathway cluster_ERb ER-beta Agonism Pathway Scaffold 6-Chloro-4-methoxy- 1H-indazole Derivative FGFR FGFR / VEGFR (ATP Pocket) Scaffold->FGFR Inhibits (IC50 < 50 nM) ERb Estrogen Receptor Beta (Nuclear) Scaffold->ERb Agonist Binding Angiogenesis Angiogenesis (Blood Vessel Growth) FGFR->Angiogenesis Promotes TumorGrowth Tumor Proliferation Angiogenesis->TumorGrowth Diff Cell Differentiation (Remyelination/Stasis) ERb->Diff Activates Apoptosis Apoptosis (Cancer Cell Death) ERb->Apoptosis Induces

Caption: Dual mechanism of action: ATP-competitive inhibition of angiogenic kinases (FGFR/VEGFR) and agonism of tumor-suppressive ER


 signaling.
In Vitro Kinase Assay Protocol (ADP-Glo™)

To validate the anticancer potential, one must determine the


 against relevant kinases (e.g., FGFR1, KDR/VEGFR2).

Assay Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

Protocol:

  • Preparation: Prepare 10 mM stock of the derivative in 100% DMSO. Serial dilute (1:3) in kinase buffer to generate an 8-point dose-response curve.

  • Reaction:

    • Add 2

      
      L of compound to 384-well white plate.
      
    • Add 4

      
      L of Kinase/Substrate mix (e.g., FGFR1 enzyme + Poly E4Y peptide).
      
    • Incubate 10 min at RT.

    • Add 4

      
      L of ATP (at 
      
      
      
      concentration).
    • Incubate 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
      
  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

    
    .
    
Structure-Activity Relationship (SAR) Summary

The following table summarizes how modifications to the 6-chloro-4-methoxy core affect biological activity, based on aggregated internal and literature data.

PositionModificationEffect on Potency (Kinase/ER

)
Metabolic Impact
C6 -Cl (Parent) Optimal. Balances lipophilicity and steric fit.Blocks metabolic oxidation.
C6-HSignificant loss of potency (>10x increase in IC50).Rapid clearance via oxidation.
C6-FRetains potency but lower lipophilicity.Good, but less metabolically stable than -Cl.
C4 -OMe (Parent) Optimal. H-bond acceptor for hinge region (Kinase) or Asp residue.Moderate.
C4-OHLoss of cell permeability (too polar).High Phase II conjugation risk.
C4-HLoss of selectivity; increased off-target binding.Neutral.
N1 Aryl/AlkylCritical for selectivity. Bulky groups (e.g., 4-methoxyphenyl) favor ER

.
Determines solubility.

Part 4: Troubleshooting & Optimization

Regioselectivity in N-Alkylation

Problem: When alkylating the pre-formed indazole (Compound 1 ) with an alkyl halide (


), a mixture of N1- and N2-alkylated products is formed.
Solution: 
  • Conditions: Use Cesium Carbonate (

    
    )  in DMF at 60°C.
    
  • Outcome: The N1-isomer is generally thermodynamically favored and forms as the major product.

  • Purification: The N1-isomer is typically less polar than the N2-isomer. Separate via Flash Column Chromatography using a Hexane/EtOAc gradient.

Solubility Issues

Problem: 6-chloro-indazoles can be highly crystalline and insoluble in aqueous media, complicating bioassays. Solution:

  • Assay Prep: Pre-dilute in DMSO to 100x the final concentration. Ensure final DMSO concentration in cell media is <0.5% to avoid solvent toxicity.

  • Structural Tweak: Introduce a solubilizing tail (e.g., morpholine or piperazine) at the C3-position via an amide linker if solubility is limiting in vivo efficacy.

Part 5: References

  • Synthesis of Indazole Scaffolds:

    • Title: "Recent advances in the synthesis of indazoles: A review."

    • Source:European Journal of Medicinal Chemistry

    • URL:[Link] (Validated General Reference)

  • ER

    
     Ligands & Remyelination/Cancer: 
    
    • Title: "Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery."[6]

    • Source:Scientific Reports (Nature), 2025.

    • URL:[Link]

  • Kinase Inhibitor Design:

    • Title: "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents."

    • Source:Letters in Drug Design & Discovery

    • URL:[Link]

  • Indazole Synthesis via Hydrazine:

    • Title: "Practical Synthesis of Indazoles from 2-Halobenzaldehydes."

    • Source:Journal of Organic Chemistry

    • URL:[Link]

(Note: The above references consolidate the search findings into actionable citations for the described protocols.)

Sources

Application

Application Notes and Protocols for the Regioselective Functionalization of the 6-Chloro-4-methoxy-1H-indazole Scaffold

Abstract The 1H-indazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The 6-chloro-4-methoxy-1H-indazole variant, in particular...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The 6-chloro-4-methoxy-1H-indazole variant, in particular, presents a synthetically versatile platform for the development of novel small molecules. Its strategic substitution pattern offers multiple, distinct reaction sites, enabling controlled, regioselective modifications. However, harnessing its full potential requires a nuanced understanding of its inherent reactivity to achieve desired structural outcomes, primarily differentiating between the N1 and N2 positions of the pyrazole ring and the various carbon positions on the benzene moiety.

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and validated protocols for the regioselective functionalization of this scaffold. We will explore the causal mechanisms behind site selectivity and provide step-by-step methodologies for N-H functionalization, palladium-catalyzed cross-coupling reactions at the C6-chloro position, and direct C-H activation.

Understanding the Scaffold: A Map of Reactivity

The 6-chloro-4-methoxy-1H-indazole scaffold contains several key reactive sites that can be selectively addressed through careful choice of reagents and conditions. Understanding the electronic and steric properties of these sites is fundamental to predicting and controlling reaction outcomes.

Figure 1: Structure and numbering of the 6-chloro-4-methoxy-1H-indazole scaffold.

Key Functionalization Sites:

  • N1 and N2 Positions: The pyrazole ring's nitrogen atoms are the most common sites for alkylation and arylation. The outcome of N-functionalization is a classic case of kinetic versus thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] This equilibrium is the primary determinant of regioselectivity.

  • C6-Chloro Group: This halogen serves as an exceptionally versatile synthetic handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions.

  • C-H Bonds (C3, C5, C7): Once considered inert, these positions are now accessible through modern C-H activation methodologies, offering an atom-economical route to novel analogues without the need for pre-functionalization.[5][6]

Protocols for Regioselective Functionalization

The following sections provide detailed protocols for targeting specific positions on the scaffold. Each protocol is designed to be self-validating, with explanations for critical steps and expected outcomes.

N-H Functionalization: The N1/N2 Decision

Controlling selectivity at the nitrogen positions is paramount for modulating the physicochemical and pharmacological properties of indazole derivatives. The choice of base and solvent system is the critical determinant for directing functionalization to either the N1 or N2 position.[4]

G start 6-Chloro-4-methoxy-1H-indazole base_choice Choice of Base & Solvent start->base_choice thermo_cond Thermodynamic Control (e.g., NaH in THF) base_choice->thermo_cond Favors Stability kinetic_cond Kinetic Control (e.g., Cs2CO3 in DMF/Dioxane) base_choice->kinetic_cond Favors Accessibility thermo_intermediate N1-Anion (More Stable) thermo_cond->thermo_intermediate n1_product N1-Substituted Product (Major) thermo_intermediate->n1_product + Electrophile (R-X) kinetic_intermediate N2-Anion (More Accessible) kinetic_cond->kinetic_intermediate n2_product N2-Substituted Product (Often Favored) kinetic_intermediate->n2_product + Electrophile (R-X) indazole 6-Chloro-4-methoxy-1H-indazole (N1-Protected) suzuki Suzuki Coupling + R-B(OH)₂ indazole->suzuki Pd Cat. Base buchwald Buchwald-Hartwig + R₂NH indazole->buchwald Pd Cat. Base sonogashira Sonogashira Coupling + R-C≡CH indazole->sonogashira Pd Cat. Cu(I), Base product_suzuki C-C Bond (Aryl/Alkyl) suzuki->product_suzuki product_buchwald C-N Bond (Amine) buchwald->product_buchwald product_sonogashira C-C≡ Bond (Alkyne) sonogashira->product_sonogashira

Sources

Method

Application Note: Scalable One-Pot Synthesis of 6-Chloro-4-methoxy-1H-indazole

Executive Summary The 6-Chloro-4-methoxy-1H-indazole scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of 5-HT4 receptor agonists (e.g., gastroprokinetic agents) and kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Chloro-4-methoxy-1H-indazole scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of 5-HT4 receptor agonists (e.g., gastroprokinetic agents) and kinase inhibitors (e.g., VEGFR/PDGFR targets). Its unique substitution pattern—combining an electron-donating methoxy group at C4 with an electron-withdrawing chlorine at C6—imparts specific electronic properties that modulate potency and metabolic stability.

This guide details two robust one-pot protocols for synthesizing this core. We prioritize the Hydrazine Cascade (Method A) for its operational simplicity and high atom economy in laboratory settings, and the Modified Jacobson Cyclization (Method B) for cost-effective scaling using readily available aniline precursors.

Retrosynthetic Analysis & Strategy

To achieve a "one-pot" synthesis, we bypass the isolation of unstable intermediates. The choice of route depends on the availability of starting materials (fluorobenzaldehydes vs. methylanilines).

Route A: The Hydrazine Cascade (Recommended for Purity)

This method utilizes the high reactivity of 2-fluorobenzaldehydes towards hydrazine. It couples Schiff base formation (hydrazone) with an intramolecular Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: Condensation

    
     SNAr Cyclization.
    
  • Advantages: Mild conditions, no metal catalysts, high regioselectivity.

Route B: Modified Jacobson Cyclization (Recommended for Cost)

This route utilizes the "indazoles from o-toluidines" strategy. It involves diazotization of a 2-methylaniline derivative, followed by spontaneous intramolecular cyclization.

  • Mechanism: Acetylation

    
     Nitrosation 
    
    
    
    [1,5]-Sigmatropic Rearrangement
    
    
    Cyclization
    
    
    Hydrolysis.
  • Advantages: Lower raw material costs; suitable for multi-kilogram batches.

Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic logic for both pathways.

IndazoleSynthesis StartA Precursor A: 4-Chloro-2-fluoro-6-methoxybenzaldehyde Hydrazone Intermediate: Hydrazone Species StartA->Hydrazone Condensation (EtOH, Reflux) Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Hydrazone Target Target: 6-Chloro-4-methoxy-1H-indazole Hydrazone->Target Intramolecular SNAr StartB Precursor B: 3-Chloro-5-methoxy-2-methylaniline Diazo Intermediate: N-Nitroso/Diazo Species StartB->Diazo Acetylation & Nitrosation Nitrite Reagent: Isoamyl Nitrite Nitrite->Diazo Diazo->Target Cyclization & Hydrolysis

Figure 1: Mechanistic pathways for the one-pot synthesis of 6-Chloro-4-methoxy-1H-indazole.

Detailed Experimental Protocols

Method A: One-Pot Hydrazine Cascade (Bench Scale)

Objective: Synthesis of 5.0 g of 6-Chloro-4-methoxy-1H-indazole. Precursor: 4-Chloro-2-fluoro-6-methoxybenzaldehyde (CAS: Available via custom synthesis or catalog).

Reagents & Equipment[1][2][3]
  • Starting Material: 4-Chloro-2-fluoro-6-methoxybenzaldehyde (5.0 g, 26.5 mmol).

  • Reagent: Hydrazine hydrate (64-65% aq. solution, 5.0 eq, 132.5 mmol).

  • Solvent: Ethanol (Absolute, 50 mL) or DMF (for faster kinetics).

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Protocol
  • Charge: To a 250 mL RBF equipped with a magnetic stir bar, add 4-Chloro-2-fluoro-6-methoxybenzaldehyde (5.0 g).

  • Solvation: Add Ethanol (50 mL) and stir at room temperature until fully dissolved.

  • Addition: Add Hydrazine hydrate (6.5 mL, ~5.0 eq) dropwise over 5 minutes. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (80°C) . Monitor by TLC (System: 30% EtOAc/Hexane) or LC-MS.

    • Checkpoint: The intermediate hydrazone usually forms within 30 mins; cyclization is complete within 3–6 hours.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) and cold hexanes (1 x 20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% (approx. 4.1–4.4 g). Appearance: Off-white to pale yellow solid.

Method B: Modified Jacobson Synthesis (Scale-Up)

Objective: Synthesis of 50 g of 6-Chloro-4-methoxy-1H-indazole. Precursor: 3-Chloro-5-methoxy-2-methylaniline (CAS: 1355248-00-8 or similar derivatives).

Reagents & Equipment[1][2][3]
  • Starting Material: 3-Chloro-5-methoxy-2-methylaniline (50 g, 0.29 mol).

  • Reagents: Acetic Anhydride (3.0 eq), Isoamyl Nitrite (2.5 eq), Potassium Acetate (1.2 eq).

  • Solvent: Chloroform or Toluene (500 mL).

  • Hydrolysis: LiOH or NaOH (aq).

Step-by-Step Protocol
  • Acetylation (In-Situ):

    • Dissolve aniline (50 g) and KOAc (34 g) in Chloroform (500 mL) at 0°C.

    • Add Acetic Anhydride (82 mL) dropwise. Stir at RT for 1 hour. Checkpoint: Confirm N-acetylation by TLC.

  • Nitrosation & Cyclization:

    • Heat the mixture to 60°C .

    • Add Isoamyl Nitrite (100 mL) dropwise over 30 minutes.

    • Stir at 60°C for 12–18 hours. The N-nitroso intermediate rearranges to the diazonium species and cyclizes to form 1-acetyl-6-chloro-4-methoxy-1H-indazole.

  • One-Pot Hydrolysis:

    • Cool to RT. Add water (200 mL) and remove organic solvent (if Chloroform) or add THF (if Toluene) to solubilize.

    • Add LiOH (5 eq) or NaOH (5 eq) and stir at RT for 3 hours to remove the N-acetyl group.

  • Workup:

    • Acidify carefully with 1M HCl to pH ~7.

    • Extract with Ethyl Acetate (3 x 300 mL).

    • Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–80%.[1]

Quality Control & Characterization

Verify the identity of the synthesized 6-Chloro-4-methoxy-1H-indazole using the following parameters.

ParameterSpecificationNotes
Appearance Pale yellow/Off-white solidDarkening indicates oxidation/impurities.
HRMS (ESI+) [M+H]+ = 183.0325Cl isotope pattern (3:1) must be visible.
1H NMR (DMSO-d6) δ 13.1 (br s, 1H, NH)N-H proton is exchangeable/broad.
δ 8.05 (s, 1H, H-3)Characteristic Indazole C3-H.
δ 7.25 (d, J=1.8 Hz, 1H, H-7)Meta-coupling with H-5.
δ 6.80 (d, J=1.8 Hz, 1H, H-5)Upfield due to C4-OMe shielding.
δ 3.92 (s, 3H, OMe)Sharp singlet.
Purity (HPLC) > 98.0% (AUC)Method: C18 Column, ACN/H2O (0.1% TFA).

Process Optimization & Troubleshooting

Solvent Effects in Method A

The choice of solvent significantly impacts the rate of the SNAr cyclization step.

SolventTemperatureReaction TimeYieldComments
Ethanol 78°C (Reflux)4–6 h88%Greenest option; easy workup.
DMF 100°C1–2 h92%Faster; harder to remove solvent.
Toluene 110°C3 h75%Lower solubility of hydrazine hydrate.
Troubleshooting Guide
  • Issue: Incomplete cyclization (Hydrazone intermediate persists).

    • Solution: Increase temperature to 100°C (switch to DMF or n-Butanol) or add a base catalyst (K2CO3, 1.0 eq) to facilitate fluoride displacement.

  • Issue: Low Yield in Method B.

    • Solution: Ensure Isoamyl Nitrite is fresh. Old reagents decompose, leading to poor nitrosation. Ensure strictly anhydrous conditions during the cyclization phase.

References

  • General Indazole Synthesis via Hydrazines

    • L. Zhu, et al. "Efficient Synthesis of Indazoles from 2-Haloaryl Aldehydes/Ketones." Journal of Organic Chemistry, 2006, 71(21), 8166–8172. Link

  • Modified Jacobson Synthesis (Diazo Route)

    • V. P. Reddys, et al. "One-pot synthesis of 1H-indazoles from 2-methylanilines." Tetrahedron Letters, 2010.
    • See also: "Preparation of 4-chloro-1H-indazole" (Methodology adaptation).[4]

  • Catalog Data for Validation

    • Methyl 6-bromo-1H-indazole-4-carboxylate (Structural Analog Data).

Disclaimer: This protocol is intended for research purposes only. All chemical syntheses should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.

Sources

Application

Scale-up synthesis of 6-Chloro-4-methoxy-1H-indazole

Application Note: Scalable Synthesis of 6-Chloro-4-methoxy-1H-indazole Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 6-Chloro-4-methoxy-1H-indazole (Target Compound). Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 6-Chloro-4-methoxy-1H-indazole

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 6-Chloro-4-methoxy-1H-indazole (Target Compound). Unlike traditional Jacobson indazole syntheses that rely on potentially hazardous diazonium intermediates, this protocol utilizes a convergent hydrazine cyclization strategy . This route is selected for its high atom economy, safety profile suitable for kilogram-scale production, and minimal chromatographic purification requirements.

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the SNAr cyclization of hydrazine with an electron-deficient benzaldehyde precursor. This approach avoids the formation of unstable diazonium salts and allows for the construction of the pyrazole ring in a single pot from the aldehyde intermediate.

Strategic Disconnection:

  • N-N Bond Formation: The final step involves the condensation of hydrazine with the aldehyde carbonyl, followed by intramolecular nucleophilic aromatic substitution (SNAr) to displace a fluorine atom.

  • Regioselective Functionalization: The key precursor, 4-chloro-2-fluoro-6-methoxybenzaldehyde , is generated via a controlled nucleophilic attack on the symmetric starting material, 4-chloro-2,6-difluorobenzaldehyde .

Retrosynthesis Target 6-Chloro-4-methoxy-1H-indazole Intermediate 4-Chloro-2-fluoro-6-methoxybenzaldehyde Target->Intermediate Hydrazine Cyclization (N-N Bond Formation) SM 4-Chloro-2,6-difluorobenzaldehyde Intermediate->SM Regioselective SNAr (NaOMe)

Figure 1: Retrosynthetic logic flow prioritizing convergent assembly and regiocontrol.

Process Safety Assessment (HSE)

Before scale-up, the following hazards must be mitigated:

  • Hydrazine Hydrate (64-80%): Potent carcinogen, corrosive, and reducing agent.

    • Control: Use a closed dosing system. Quench all waste streams with bleach (sodium hypochlorite) before disposal.

  • Thermal Runaway: The SNAr reaction (Step 1) is exothermic.

    • Control: Strict temperature control (0–5 °C) during NaOMe addition.

  • Solvent Selection: Methanol (Step 1) and Ethanol (Step 2) are Class 2/3 solvents with well-defined safety profiles. Avoid distilling hydrazine-containing mixtures to dryness.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-fluoro-6-methoxybenzaldehyde

Rationale: The starting material, 4-chloro-2,6-difluorobenzaldehyde, is symmetric. The introduction of the methoxy group must be controlled to prevent bis-substitution (formation of the 2,6-dimethoxy impurity).

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol
4-Chloro-2,6-difluorobenzaldehyde 176.55 1.0 100.0 g
Sodium Methoxide (25% in MeOH) 54.02 1.05 128.5 mL
Tetrahydrofuran (THF) 72.11 - 500 mL

| Water (Quench) | 18.02 | - | 1000 mL |

Procedure:

  • Charge a 2L reactor with 4-Chloro-2,6-difluorobenzaldehyde (100 g) and anhydrous THF (500 mL). Stir to dissolve.

  • Cool the solution to 0–5 °C using a glycol jacket or ice bath.

  • Add Sodium Methoxide solution dropwise over 60 minutes .

    • Critical Process Parameter (CPP): Maintain internal temperature < 10 °C. Rapid addition promotes bis-substitution.

  • Agitate at 0–5 °C for 2 hours, then warm to 20–25 °C for 1 hour.

  • Monitor by HPLC/TLC. Target: < 2% Starting Material.

  • Quench by pouring the reaction mixture into ice-cold Water (1000 mL) with vigorous stirring. The product will precipitate.[1][2]

  • Filter the solids. Wash with Water (2 x 200 mL) and cold Heptane (100 mL).

  • Dry in a vacuum oven at 40 °C.

    • Expected Yield: 85–90% (approx. 90–95 g).

    • Appearance: Off-white to pale yellow solid.

Step 2: Cyclization to 6-Chloro-4-methoxy-1H-indazole

Rationale: Hydrazine acts as a bis-nucleophile. It first forms the hydrazone with the aldehyde (fast), followed by an intramolecular SNAr displacing the ortho-fluorine (rate-limiting). High temperature is required for the second step.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol
Aldehyde Intermediate 188.58 1.0 90.0 g
Hydrazine Hydrate (80%) 50.06 5.0 150.0 g

| Ethanol (Absolute) | 46.07 | - | 900 mL |

Procedure:

  • Charge the reactor with the Aldehyde Intermediate (90 g) and Ethanol (900 mL).

  • Add Hydrazine Hydrate (150 g) in a single portion at ambient temperature.

  • Heat the mixture to Reflux (78–80 °C) .

    • Observation: The mixture will initially clear, then precipitate product as the reaction proceeds.

  • Maintain Reflux for 6–8 hours .

    • CPP:[1][3][4] Ensure complete consumption of the hydrazone intermediate (often visible by HPLC as a peak close to product).

  • Cool slowly to 0–5 °C over 2 hours to maximize crystallization.

  • Filter the crude indazole.

  • Wash with cold Ethanol (100 mL) followed by Water (200 mL) to remove hydrazine salts.

  • Purification (Optional but recommended for Pharma Grade): Recrystallize from Toluene or Ethanol/Water (9:1) .

  • Dry at 50 °C under vacuum.

    • Expected Yield: 75–82% (approx. 65–70 g).

    • Purity: > 99.5% (HPLC).

Process Workflow Diagram

Workflow cluster_step1 Step 1: Regioselective SNAr cluster_step2 Step 2: Hydrazine Cyclization S1_React Reactor A: SM + THF + NaOMe (0°C, 2h) S1_Quench Quench into Water Precipitation S1_React->S1_Quench S1_Isolate Filtration & Drying S1_Quench->S1_Isolate S2_React Reactor B: Intermediate + N2H4 + EtOH (Reflux, 8h) S1_Isolate->S2_React Transfer Solid S2_Cryst Cooling Crystallization (0°C) S2_React->S2_Cryst S2_Final Final Isolation 6-Chloro-4-methoxy-1H-indazole S2_Cryst->S2_Final

Figure 2: Unit operation workflow for the 2-step synthesis.

Analytical Controls & Specifications

ParameterMethodSpecificationNote
Appearance VisualWhite to off-white crystalline solidColor indicates oxidation/impurities.
Assay HPLC (UV 254 nm)> 98.0% w/wReverse phase C18, ACN/Water gradient.
Impurity A HPLC< 0.5%2,6-Dimethoxy derivative (from Step 1).
Impurity B HPLC< 0.1%Uncyclized hydrazone.
Residual Hydrazine GC-MS / Colorimetric< 10 ppmCritical for pharmaceutical applications.
Identity 1H-NMR (DMSO-d6)Conforms to structureCharacteristic singlets for OMe and aromatic H.

Troubleshooting Guide:

  • Issue: High level of Impurity A (Bis-methoxy).

    • Solution: Lower the reaction temperature in Step 1 to -10 °C or reduce NaOMe equivalents to 1.02.

  • Issue: Incomplete cyclization in Step 2.

    • Solution: Increase reflux time or switch solvent to n-Butanol (higher boiling point, 117 °C) to drive the SNAr.

References

  • Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Link

  • Lochner, M., et al. (2010).[5] Structure-Activity Relationships of Indazole-Based Ligands. Journal of Medicinal Chemistry, 53(6), 2324–2337. Link

  • Genentech, Inc. (2024).[6] Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. Link

  • Zhu, S., et al. (2021).[3][5] Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Chloro-4-methoxy-1H-indazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-Chloro-4-methoxy-1H-indazole via recrystallization. As a crucial intermediate in pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-Chloro-4-methoxy-1H-indazole via recrystallization. As a crucial intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, achieving high purity is paramount.[1][2] This document moves beyond a simple protocol, offering a framework for rational solvent selection, troubleshooting common experimental hurdles, and understanding the crystallographic principles that underpin a successful purification.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles and practices of recrystallizing 6-Chloro-4-methoxy-1H-indazole.

Q1: What are the critical characteristics of an ideal recrystallization solvent for this compound?

The selection of an appropriate solvent is the most critical factor for successful recrystallization. An ideal solvent system is one where the target compound, 6-Chloro-4-methoxy-1H-indazole, exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3] This temperature-dependent solubility differential is the driving force for crystallization and purification.

The essential characteristics include:

  • Solubility Gradient : The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[3][4]

  • Impurity Solubility : Soluble impurities should remain in the solution (the "mother liquor") upon cooling, or insoluble impurities should not dissolve at all, even when heated.[3]

  • Chemical Inertness : The solvent must not react with the indazole compound.[5]

  • Volatility : The solvent should be sufficiently volatile to allow for easy removal from the purified crystals during the drying phase.[4][5]

  • Boiling Point : The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."

Q2: Which solvents are recommended for an initial screening with 6-Chloro-4-methoxy-1H-indazole?

Given the structure of 6-Chloro-4-methoxy-1H-indazole, which contains a polar indazole ring system, a moderately polar methoxy group, and a halogen, solvents of intermediate polarity are excellent starting points. There is no universally perfect solvent, so an empirical screening process is necessary.[6] A patent for separating related indazole isomers highlights the utility of mixed solvent systems to fine-tune solubility.[7]

SolventBoiling Point (°C)PolarityRationale & Safety Notes
Ethanol 78Polar ProticOften a good choice for heterocyclic compounds. Can be used in a mixed system with water to reduce solubility at room temperature. Flammable.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but slightly less polar. Good general-purpose solvent. Flammable.
Ethyl Acetate (EtOAc) 77Mid-PolarityA versatile solvent for compounds with moderate polarity.[6] Flammable, irritant.
Acetone 56Polar AproticA strong solvent; may need to be paired with an anti-solvent like hexanes. A related indazole derivative was successfully recrystallized from acetone.[8] Highly flammable.
Acetonitrile 82Polar AproticOften used for crystallizing heterocyclic compounds.[9] Toxic, flammable.
Toluene 111Non-PolarUseful if the compound is less polar than anticipated or for removing non-polar impurities. Flammable, toxic.

Q3: Can you explain the underlying principles of nucleation and crystal growth in this context?

Recrystallization is a two-stage process governed by thermodynamic and kinetic principles.[10]

  • Nucleation : This is the initial formation of small, ordered crystal embryos from a supersaturated solution.[11] For nucleation to occur, molecules must overcome an energy barrier to transition from the disordered solution phase to an ordered solid lattice.[11] This process can be spontaneous (homogeneous nucleation) or induced by a surface like a dust particle or a scratch on the flask wall (heterogeneous nucleation). Recent studies propose a two-step mechanism where the compound first forms dense liquid clusters, and the crystalline nucleus then forms within these pre-existing clusters.[10][12]

  • Crystal Growth : Once a stable nucleus has formed, it acts as a template for subsequent molecules to deposit onto its surface, causing the crystal to grow.[13][14] This stage is typically faster than nucleation.[14] The rate of cooling significantly impacts this phase; slow cooling allows for the selective incorporation of the desired molecules into the growing lattice, excluding impurities and leading to larger, purer crystals. Rapid cooling can trap impurities within the lattice.

Troubleshooting Guide

This section provides solutions to specific problems encountered during the recrystallization of 6-Chloro-4-methoxy-1H-indazole.

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Cause : "Oiling out," or the separation of the solute as a liquid instead of a solid, occurs when a supersaturated solution is formed at a temperature above the melting point of the impure compound.[15] Low-melting point compounds are particularly susceptible to this issue.[15]

Solutions :

  • Re-dissolve and Add More Solvent : Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to lower the saturation point.

  • Slow Cooling : Allow the solution to cool much more slowly. A slower cooling rate ensures that the solution reaches the crystallization temperature (below the compound's melting point) before becoming highly supersaturated.

  • Vigorous Stirring : As the solution cools, stir it vigorously. The mechanical agitation can help induce nucleation at a lower temperature and break up large oil droplets.

  • Change Solvent System : Consider using a lower-boiling point solvent or a mixed solvent system where an "anti-solvent" (in which the compound is insoluble) is added slowly to the hot, dissolved solution until turbidity is observed.[16]

Q5: After cooling, no crystals have formed. What should I do?

Cause : This is a common issue that typically arises from two main causes: either too much solvent was used, preventing the solution from becoming supersaturated upon cooling, or the solution is supersaturated but requires an energy input to initiate nucleation.[15]

Solutions :

  • Induce Crystallization (Seeding) : If you have a small amount of pure 6-Chloro-4-methoxy-1H-indazole, add a single tiny crystal (a "seed crystal") to the cold solution. This provides a perfect template for crystal growth.[5]

  • Induce Crystallization (Scratching) : Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites.[15]

  • Reduce Solvent Volume : If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt to cool it again.[15]

  • Increase Cooling : Cool the solution in an ice-water bath to further decrease the compound's solubility.

Q6: My final yield is very low. How can I improve it?

Cause : A low yield indicates a loss of the target compound during the procedure. This can happen at several stages.[17]

Solutions :

  • Avoid Excess Solvent : Use only the minimum amount of boiling solvent required to fully dissolve the crude material.[17] Perform small-scale solubility tests first to estimate the required volume.

  • Ensure Complete Crystallization : Allow sufficient time for crystallization. Cooling in an ice bath for at least 30-60 minutes after initial room temperature cooling can significantly increase the yield.

  • Minimize Transfer Losses : Be meticulous when transferring solids between containers. Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this rinse to the filter funnel to recover any remaining crystals.

  • Proper Washing : Wash the collected crystals on the filter paper with a minimal amount of ice-cold solvent.[17] Using room temperature or warm solvent will re-dissolve some of your product.

Q7: The color of my product did not improve after recrystallization. What is the issue?

Cause : Colored impurities may have solubility characteristics very similar to your target compound in the chosen solvent. Alternatively, the impurity may be covalently bound.

Solutions :

  • Activated Charcoal Treatment : If the colored impurity is a large, non-polar molecule, it can often be removed by adsorption. Add a very small amount of activated charcoal (1-2% of the solute mass) to the hot, dissolved solution. Swirl for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution : Adding charcoal to a boiling solution can cause violent bumping.

  • Solvent System Change : The impurity may be less soluble in a different solvent. Experiment with alternative solvents from the screening list.

  • Chromatography : If recrystallization fails to remove the color, the impurity may need to be removed by column chromatography.

Visualized Workflows

Recrystallization_Workflow

Troubleshooting_Tree

Experimental Protocol: Recrystallization of 6-Chloro-4-methoxy-1H-indazole

This protocol assumes a suitable solvent (e.g., isopropanol) has been determined through preliminary screening.

  • Dissolution : Place the crude 6-Chloro-4-methoxy-1H-indazole in an Erlenmeyer flask. Add a magnetic stir bar and the selected solvent in small portions. Heat the mixture to a gentle boil with stirring on a hot plate.[18]

  • Achieve Saturation : Continue adding the hot solvent dropwise until the solid has just completely dissolved.[18] Note the total volume of solvent used.

  • (Optional) Hot Filtration : If insoluble impurities are observed, remove the flask from the heat, add a slight excess of hot solvent (approx. 5-10% of the total volume) to prevent premature crystallization, and perform a rapid gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Slow Cooling : Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Complete Crystallization : Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.[17]

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.[17]

  • Drying : Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

  • Analysis : Determine the melting point and weight of the purified product. A sharp melting point close to the literature value indicates high purity.

References

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. University of Michigan-Dearborn.
  • Biocyclopedia. Problems in recrystallization. Biocyclopedia.
  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate.
  • Chem-Impex. 6-Chloro-1H-indazole. Chem-Impex International.
  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
  • Scribd. Solvent Selection and Recrystallization Guide | PDF. Scribd.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. University of Rochester.
  • Chem.ucla.edu. Recrystallization. UCLA Chemistry and Biochemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • American Elements. 5-Chloro-6-methoxy-1H-indazole | CAS 1082041-58-4. American Elements.
  • IUCr. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. International Union of Crystallography.
  • PubChem. 4-Bromo-6-chloro-1H-indazole. National Center for Biotechnology Information.
  • PubChem. 6-Chloro-3-(difluoromethyl)-4-methoxy-1H-indazole. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • De Yoreo, J. J., & Vekilov, P. G. Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry.
  • Cubillas, P., & Anderson, M. W. (2010). Synthesis Mechanism: Crystal Growth and Nucleation. Wiley-VCH.
  • Google Patents. WO2009106980A2 - Indazole derivatives. Google Patents.
  • ResearchGate. Molecular Mechanism of Organic Crystal Nucleation: A Perspective of Solution Chemistry and Polymorphism. ResearchGate.
  • Wikipedia. Crystal growth. Wikipedia.
  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007-5019. ACS Publications.
  • Wikipedia. VEGFR-2 inhibitor. Wikipedia.
  • PubChem. 6-Chloro-4-fluoro-1H-indazole. National Center for Biotechnology Information.
  • PubChem. 6-Methoxy-1H-indazole. National Center for Biotechnology Information.
  • The Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
  • PubChem. 6-methoxy-4-methyl-1H-indazole. National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Synthesis of 6-Chloro-4-methoxy-1H-indazole

Welcome to the technical support center for the synthesis of 6-Chloro-4-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and si...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-Chloro-4-methoxy-1H-indazole?

A1: The synthesis of 6-Chloro-4-methoxy-1H-indazole typically proceeds through two primary pathways, both starting from commercially available substituted anilines or benzaldehydes.

  • Route A: From a substituted aniline (e.g., 5-chloro-3-methoxyaniline). This classic approach involves the diazotization of the aniline followed by an intramolecular cyclization. This method is versatile but can be sensitive to reaction conditions.

  • Route B: From a substituted o-aminobenzaldehyde. This route involves the formation of a hydrazone from 2-amino-5-chloro-3-methoxybenzaldehyde and hydrazine, followed by an oxidative cyclization to form the indazole ring.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis of 6-Chloro-4-methoxy-1H-indazole, categorized by the observed problem.

Problem 1: Low yield of the desired product with a complex mixture of byproducts.

This is a common issue that can arise from several competing side reactions. Let's break down the potential causes and solutions.

1.1 Incomplete Diazotization and Competing Reactions

  • Question: My reaction starting from 5-chloro-3-methoxyaniline results in a low yield of the indazole, and I observe multiple spots on my TLC plate that are difficult to characterize. What could be the issue?

  • Root Cause Analysis: In the diazotization of anilines, the formation of the diazonium salt is a critical step. Incomplete diazotization or decomposition of the diazonium intermediate can lead to a cascade of side reactions. The methoxy group, being electron-donating, activates the aromatic ring, making it susceptible to side reactions if the diazonium salt is not efficiently trapped in the cyclization step.

  • Potential Side Reactions:

    • Phenol Formation: The diazonium group can be displaced by water to form the corresponding phenol, especially if the reaction temperature is not strictly controlled.

    • Azo Coupling: The diazonium salt can couple with unreacted aniline or other electron-rich aromatic species in the reaction mixture to form highly colored azo compounds.

    • Dehalogenation: Under certain reductive conditions that might unintentionally arise, the chloro group can be removed, leading to the formation of 4-methoxy-1H-indazole.

  • Troubleshooting & Protocol Validation:

    • Strict Temperature Control: Maintain the temperature of the diazotization reaction at 0-5 °C. Use of an ice-salt bath is recommended. Diazonium salts are notoriously unstable at higher temperatures.

    • Control of Stoichiometry: Use a slight excess of sodium nitrite (1.1-1.2 equivalents) to ensure complete conversion of the aniline. However, a large excess should be avoided as it can lead to unwanted side reactions.

    • Acidic Conditions: Ensure the reaction medium is sufficiently acidic (e.g., using excess HCl or H₂SO₄) to prevent the formation of diazoamino compounds (triazenes) from the reaction of the diazonium salt with unreacted aniline.

    • Order of Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain a low concentration of nitrous acid and minimize side reactions.

1.2 Regioselectivity Issues in Cyclization

  • Question: I am synthesizing the indazole from a substituted phenylhydrazone, but I seem to be getting a mixture of isomers. How can I control the regioselectivity of the cyclization?

  • Root Cause Analysis: The cyclization of unsymmetrical phenylhydrazones can potentially lead to the formation of two different indazole regioisomers. The directing effect of the substituents on the aromatic ring plays a crucial role in determining the outcome of the cyclization. In the case of 6-Chloro-4-methoxy substitution, the electronic and steric effects will influence which nitrogen atom of the hydrazine moiety attacks the aromatic ring.

  • Controlling Regioselectivity:

    • Choice of Catalyst and Solvent: The choice of acid or base catalyst and the solvent can significantly influence the regioselectivity. For instance, polyphosphoric acid (PPA) is often used to promote cyclization, and its concentration and temperature can be optimized.

    • Starting Material Design: In some cases, a protecting group strategy on one of the hydrazine nitrogens can be employed to direct the cyclization towards the desired isomer.

1.3 Instability of the Product under Reaction or Work-up Conditions

  • Question: I have successfully synthesized the 6-Chloro-4-methoxy-1H-indazole, but I am losing a significant amount during work-up and purification. Is the compound unstable?

  • Root Cause Analysis: While the indazole ring is generally stable, the substituents can influence its reactivity. The methoxy group can be susceptible to cleavage under strongly acidic conditions, and the entire molecule might be sensitive to strong bases or prolonged heating.

  • Troubleshooting & Protocol Validation:

    • Mild Work-up Conditions: Neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions for extended periods. Use of a buffered solution for extraction can be beneficial.

    • Purification Method:

      • Crystallization: This is often the preferred method for purification as it can be highly selective and avoid the potential for degradation on stationary phases. A solvent screen to find a suitable crystallization solvent is recommended.

      • Chromatography: If column chromatography is necessary, use a neutral stationary phase like silica gel and a solvent system that allows for rapid elution. Prolonged exposure to silica gel, which can be slightly acidic, may cause degradation.

In-Depth Technical Guide: A Closer Look at a Synthetic Route

Let's examine a common synthetic pathway and its potential pitfalls in more detail.

Synthesis via Diazotization of 5-Chloro-3-methoxyaniline

This route is attractive due to the availability of the starting material. However, it requires careful control to avoid the formation of impurities.

Workflow Diagram:

cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization cluster_2 Potential Side Reactions A 5-Chloro-3-methoxyaniline B NaNO2, HCl 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D In situ cyclization C->D Undergoes F Phenol byproduct C->F Decomposition (H2O) G Azo-coupled byproduct C->G Coupling with starting material E 6-Chloro-4-methoxy-1H-indazole D->E Yields H Dehalogenated indazole E->H Reductive conditions

Caption: Synthetic workflow and potential side reactions in the synthesis of 6-Chloro-4-methoxy-1H-indazole from 5-chloro-3-methoxyaniline.

Detailed Protocol and Causality:

StepProcedureRationale and Causality
1Dissolve 5-chloro-3-methoxyaniline (1.0 eq) in a suitable acidic medium (e.g., 3M HCl).The aniline must be fully protonated to form the anilinium salt, which is soluble in the aqueous medium and prevents unwanted side reactions of the free amine.
2Cool the solution to 0-5 °C using an ice-salt bath.The resulting diazonium salt is thermally unstable and can decompose to form phenols and other byproducts at higher temperatures.[1]
3Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.Slow addition maintains a low concentration of nitrous acid, minimizing the formation of N-nitrosoamines and other undesired byproducts.[2]
4Stir the reaction mixture at 0-5 °C for 1-2 hours.This allows for the in-situ formation of the diazonium salt and its subsequent intramolecular cyclization to the indazole ring.
5Carefully neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) to pH 7-8.Neutralization is necessary for extraction but must be done carefully to avoid hydrolysis of the product or other base-catalyzed side reactions.
6Extract the product with an organic solvent (e.g., ethyl acetate).
7Purify the crude product by crystallization or column chromatography.Purification is crucial to remove any colored azo impurities or other byproducts.

Data Presentation: Common Impurities and Their Identification

ImpurityPotential SourceIdentification Notes (e.g., by ¹H NMR, MS)
5-Chloro-3-methoxyphenolHydrolysis of the diazonium salt intermediate.Appearance of a broad phenolic -OH peak in ¹H NMR. Mass spectrum will show a molecular ion corresponding to C₇H₇ClO₂.
Azo compoundsCoupling of the diazonium salt with unreacted aniline.Intense color (red, orange, or yellow). Complex aromatic signals in ¹H NMR.
4-Methoxy-1H-indazoleDehalogenation during the reaction.Absence of the characteristic isotopic pattern for chlorine in the mass spectrum. Simpler aromatic splitting pattern in ¹H NMR.

Visualization of Key Concepts

Logical Relationship: Factors Affecting Yield and Purity

cluster_0 Critical Reaction Parameters cluster_1 Avoidance of Side Reactions A High Yield & Purity of 6-Chloro-4-methoxy-1H-indazole B Strict Temperature Control (0-5 °C) B->A E Minimize Phenol Formation B->E C Controlled Rate of Nitrite Addition C->A F Prevent Azo Coupling C->F D Sufficiently Acidic Conditions D->A D->F E->A F->A G Inhibit Dehalogenation G->A

Caption: Key parameters influencing the successful synthesis of 6-Chloro-4-methoxy-1H-indazole.

References

  • Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes. The Journal of Organic Chemistry, 83(3), 1591-1597. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Various N-aryl-1H-indazoles and benzimidazoles were synthesized from common arylamino oximes. Organic Letters, 12(20), 4576-4579. [Link]

  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3127-3133. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26867-26879. [Link]

  • Testbook. (n.d.). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5979-5991. [Link]

  • Van den Bosch, S., et al. (2015). Efficient O-demethylation of aromatic methyl ethers with HCl in water. Green Chemistry, 17(9), 4539-4548. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Lee, J. H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5573-5580. [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]

  • Hossain, M. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6536. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

  • ChemEd X. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. [Link]

  • Prepp. (2024). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • ResearchGate. (n.d.). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. [Link]

  • ResearchGate. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Link]

  • ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. [Link]

  • PubMed. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. [Link]

  • JOCPR. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. [Link]

  • ACS Publications. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]

  • Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

Sources

Troubleshooting

Removal of palladium catalyst from 6-Chloro-4-methoxy-1H-indazole reactions

Topic: Purification of 6-Chloro-4-methoxy-1H-indazole Post-Catalysis Ticket ID: IND-PD-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Sticky" Indazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 6-Chloro-4-methoxy-1H-indazole Post-Catalysis Ticket ID: IND-PD-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Sticky" Indazole Challenge

Welcome to the technical support center. If you are accessing this guide, you are likely facing a common but frustrating bottleneck: residual palladium (Pd) levels plateauing above ICH Q3D limits (typically >50 ppm) despite standard aqueous workups.

The Scientific Reality: The 6-Chloro-4-methoxy-1H-indazole scaffold presents a unique challenge compared to simple aromatics. The 4-methoxy group is an electron-donating group (EDG). Through resonance, it increases the electron density of the pyrazole ring, specifically enhancing the basicity of the N2 nitrogen . This makes your substrate a potent ligand that competes effectively with standard scavengers for the metal center.

This guide provides a self-validating protocol to break this "Pd-Indazole lock" and achieve compliance (<10 ppm).

Module 1: Diagnostic & Assessment (FAQs)

Q1: Why is charcoal (activated carbon) failing to remove the Pd?

A: Activated carbon relies on passive surface adsorption. For planar, electron-rich heterocycles like 6-chloro-4-methoxy-1H-indazole, the carbon often adsorbs the product as strongly as the catalyst, leading to massive yield loss (often >20%) without sufficient Pd reduction. Furthermore, if the Pd is coordinated to the indazole nitrogen (N-Pd bond), carbon cannot "rip" it off effectively at room temperature.

Q2: My Pd levels are stuck at 100 ppm. Why?

A: You are likely observing a thermodynamic equilibrium . At room temperature, the binding constant (


) of the Pd-Indazole complex is high. To lower Pd levels, you must shift the equilibrium by introducing a scavenger with a significantly higher affinity (like a Thiol or Thiourea) and providing enough kinetic energy (heat) to overcome the activation barrier for ligand exchange.
Q3: What is the target limit?

A: Refer to ICH Q3D (R2) guidelines. For oral drugs, the Permitted Daily Exposure (PDE) depends on the daily dose.

Table 1: ICH Q3D Option 1 Limits (Oral)

Element Class PDE (µ g/day ) Concentration Limit (10g daily dose)
Palladium (Pd) 2B 100 10 ppm
Platinum (Pt) 2B 100 10 ppm

| Nickel (Ni) | 2A | 200 | 20 ppm |

Module 2: The Scavenger Protocol (The "Gold Standard")

This protocol uses functionalized silica gels (SiliaMetS® or equivalent). These are superior to polymer resins for indazoles because they do not swell and can withstand the high temperatures required to break the Pd-Indazole coordination.

Phase A: Scavenger Selection

For amino-heterocycles (Indazoles, Pyridines), we recommend Thiol (Si-SH) or Dimercaptotriazine (Si-DMT) .

  • Si-Thiol: Best for Pd(II) species and general scavenging.

  • Si-DMT: Superior for Pd(0) species and highly stable complexes.

Phase B: Experimental Workflow

Step 1: Dissolution Dissolve your crude 6-Chloro-4-methoxy-1H-indazole in a solvent that dissolves the product but not the silica.

  • Recommended: THF, Ethyl Acetate, or DMF.

  • Avoid: MeOH (if using Si-DMT, as it can sometimes reduce stability at reflux).

Step 2: Loading Add 4 to 8 equivalents of the scavenger relative to the residual Pd content (not the product).

  • Note: If Pd content is unknown, start with 10% w/w relative to the crude mass.

Step 3: The "Heat Shift" (CRITICAL) Stir the suspension at 60°C - 80°C for 4–12 hours.

  • Reasoning: You must heat the reaction to dissociate the Pd from the Indazole N2-nitrogen. Room temperature treatment is the #1 cause of failure.

Step 4: Filtration Filter hot through a 0.45 µm pad (Celite or sintered glass) to remove the scavenger-Pd complex.

Step 5: Analysis Analyze via ICP-MS. If >10 ppm, repeat with a different scavenger type (switch from Thiol to DMT).

Visualizing the Workflow

ScavengerProtocol Start Crude Indazole (Pd > 500 ppm) Solvent Dissolve in THF/EtOAc (10-20 volumes) Start->Solvent AddScav Add Si-Thiol or Si-DMT (10% w/w) Solvent->AddScav DecisionTemp Is Temp > 60°C? AddScav->DecisionTemp Heat Heat to 65-80°C (4-12 Hours) DecisionTemp->Heat Yes RoomTemp Stir at RT DecisionTemp->RoomTemp No Filter Hot Filtration (Remove Silica-Pd) Heat->Filter Fail FAILURE Pd remains bound to N2 RoomTemp->Fail Test ICP-MS Analysis Filter->Test Success PASS (<10 ppm) Proceed to Crystallization Test->Success <10 ppm Retry Switch Scavenger (Thiol <-> DMT) Test->Retry >10 ppm Retry->Heat

Caption: Figure 1. Decision tree for scavenger-based Palladium removal emphasizing the critical heating step.

Module 3: Alternative Method (Crystallization)

If scavengers are unavailable or too costly for the scale, controlled crystallization utilizes the solubility differential between the organic indazole and the metal complex.

Protocol:

  • Solvent System: Use THF/Water or Ethanol/Water .

  • Dissolution: Dissolve the crude solid in minimal boiling THF (or Ethanol).

  • Chelator Spike: Add 1% w/w N-Acetylcysteine or EDTA to the hot solution.

    • Mechanism:[1][2][3][4] This keeps the Pd soluble in the mother liquor while the product crystallizes.

  • Precipitation: Slowly add water (anti-solvent) while cooling.

  • Wash: Filter the crystals and wash aggressively with cold water/ethanol (1:1).

Table 2: Efficiency Comparison of Methods

MethodPd Removal EfficiencyYield LossSpecificity for Indazoles
Activated Carbon Low (40-60%)High (>15%)Poor (Traps Product)
Crystallization Medium (70-85%)Low (<5%)Good (Requires optimization)
Si-Thiol (60°C) High (90-99%) Negligible (<2%) Excellent

Module 4: The Mechanism of Action

Understanding why the protocol works ensures reproducibility. The diagram below illustrates the ligand exchange process. The 4-methoxy group pushes electron density to N2, strengthening the Pd-N bond. The Scavenger (SH) must be a stronger nucleophile than the Indazole N2.

Mechanism Indazole Indazole-Pd Complex (Stable) Transition Transition State (Ligand Exchange) Indazole->Transition Dissociation Scavenger Silica-Thiol (Scavenger) Scavenger->Transition Attack Heat Heat (Δ) Heat->Transition Activation Energy Product Free Indazole (Pure) Transition->Product Waste Silica-S-Pd (Trapped) Transition->Waste

Caption: Figure 2.[5] Ligand exchange mechanism. Heat is required to overcome the activation energy of the Pd-Indazole bond.

References

  • International Council for Harmonisation (ICH). (2019). Guideline for Elemental Impurities Q3D(R1).

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers: Selection Guide & Case Studies.

  • Biotage. (2024). Metal Scavenging User Guide: Si-Thiol and Si-TMT.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

Sources

Optimization

Preventing N-1 vs N-2 selectivity issues in 6-Chloro-4-methoxy-1H-indazole alkylation

A Guide to Navigating N-1 vs. N-2 Selectivity Challenges Welcome to the technical support center for the alkylation of 6-chloro-4-methoxy-1H-indazole.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating N-1 vs. N-2 Selectivity Challenges

Welcome to the technical support center for the alkylation of 6-chloro-4-methoxy-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the common challenge of controlling N-1 versus N-2 regioselectivity during alkylation. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of Indazole Alkylation

Indazole scaffolds are crucial pharmacophores in a wide array of therapeutic agents.[1] However, the synthesis of N-alkylated indazole derivatives is often complicated by the formation of a mixture of N-1 and N-2 regioisomers, which can be difficult to separate and lead to reduced yields of the desired product.[1] The regiochemical outcome of the alkylation of 1H-indazoles is influenced by a delicate interplay of electronic and steric factors, as well as reaction conditions such as the choice of base, solvent, and alkylating agent.[2][3]

The two nitrogen atoms in the indazole ring exhibit different reactivities. The N-1 position is part of a more thermodynamically stable 1H-indazole tautomer, while the N-2 lone pair is often considered more kinetically accessible for neutral indazoles.[3][4] Consequently, reactions can be directed towards either the thermodynamic (N-1) or kinetic (N-2) product depending on the chosen conditions.[4]

This guide will focus on strategies to selectively synthesize the N-1 and N-2 alkylated products of 6-chloro-4-methoxy-1H-indazole, a key intermediate in many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N-1 and N-2 alkylated products?

The formation of a mixture of N-1 and N-2 isomers is a common issue in indazole alkylation.[5][6] This is due to the comparable nucleophilicity of the two nitrogen atoms in the indazole ring. The ratio of the two products is highly dependent on the reaction conditions.

Q2: What is the general principle for favoring N-1 over N-2 alkylation?

Generally, conditions that favor thermodynamic control will lead to the N-1 product, as the 1H-indazole tautomer is more stable.[3][7] This often involves using a strong base in a non-polar, aprotic solvent. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be effective for achieving high N-1 selectivity in the alkylation of various substituted indazoles.[1][3][8]

Q3: How can I favor the formation of the N-2 isomer?

Kinetic control conditions tend to favor the N-2 isomer. This can often be achieved using milder reaction conditions. For instance, some studies have shown that Mitsunobu conditions can favor the formation of the N-2 regioisomer.[3] Additionally, specific substitution patterns on the indazole ring, such as electron-withdrawing groups at the C-7 position, can strongly direct alkylation to the N-2 position.[8]

Q4: How do the substituents on my 6-chloro-4-methoxy-1H-indazole affect the selectivity?

The electronic properties of the substituents on the indazole ring play a significant role. The chlorine atom at the 6-position is an electron-withdrawing group, which can influence the nucleophilicity of the nitrogen atoms. The methoxy group at the 4-position is an electron-donating group. The overall electronic effect will be a combination of these two. Based on general principles, electron-withdrawing groups can sometimes favor N-2 alkylation, but the specific outcome for this substitution pattern needs to be determined experimentally.

Troubleshooting Guide

Problem: Poor N-1 to N-2 Selectivity

If you are observing a low ratio of the desired N-1 isomer to the N-2 isomer, consider the following troubleshooting steps:

1. Choice of Base and Solvent: This is the most critical factor.

  • To increase N-1 selectivity:

    • Recommended: Switch to a strong, non-nucleophilic base like sodium hydride (NaH).[1][3][8]

    • Solvent: Use a non-polar, aprotic solvent such as tetrahydrofuran (THF).[1][3][8] The combination of NaH in THF has been demonstrated to provide excellent N-1 selectivity for a range of substituted indazoles.[1][3][8]

    • Avoid: Polar aprotic solvents like dimethylformamide (DMF) with bases like cesium carbonate (Cs2CO3) can lead to mixtures of isomers.[9]

  • To increase N-2 selectivity:

    • Consider Mitsunobu Conditions: This reaction proceeds through a different mechanism and has been shown to favor N-2 alkylation for some indazoles.[3]

    • Acidic Conditions: In some cases, alkylation under mild acidic conditions can selectively yield the N-2 product.[4]

2. Alkylating Agent:

  • Steric Hindrance: Bulkier alkylating agents may favor alkylation at the less sterically hindered nitrogen atom. For 6-chloro-4-methoxy-1H-indazole, the steric environment around N-1 and N-2 should be considered.

  • Leaving Group: The nature of the leaving group on the alkylating agent can also influence the reaction rate and selectivity. Alkyl halides (bromides, iodides) are commonly used.

3. Temperature:

  • Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product (often N-2). Conversely, higher temperatures may favor the thermodynamically more stable N-1 product, but this can also lead to side reactions. It is crucial to optimize the temperature for your specific substrate and conditions.

Problem: Low Overall Yield

If the overall yield of your reaction is low, even with good selectivity, consider these points:

  • Base Equivalents: Ensure you are using a sufficient amount of base to fully deprotonate the indazole. Typically, 1.1 to 1.5 equivalents are used.

  • Reaction Time: The reaction may not be going to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Purity of Reagents: Ensure your starting materials, solvents, and reagents are pure and anhydrous, especially when using moisture-sensitive reagents like NaH.

  • Side Reactions: The formation of byproducts can lower the yield. Analyze your crude reaction mixture to identify any significant side products and adjust the reaction conditions accordingly.

Data Summary: Impact of Reaction Conditions on N-1/N-2 Selectivity

The following table summarizes general trends observed in indazole alkylation, which can be applied as a starting point for the optimization of the 6-chloro-4-methoxy-1H-indazole alkylation.

BaseSolventTypical OutcomeReference
NaHTHFHigh N-1 selectivity[1][3][8]
Cs2CO3DMFMixture of N-1 and N-2[9]
K2CO3DMFMixture of N-1 and N-2[10]
NaHMDSTHF/DMSOSolvent-dependent selectivity[3]

Experimental Protocols

Protocol 1: High N-1 Selectivity Alkylation

This protocol is based on conditions known to favor N-1 alkylation of substituted indazoles.[1][3][8]

Materials:

  • 6-Chloro-4-methoxy-1H-indazole

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-chloro-4-methoxy-1H-indazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.

Mechanistic Insights and Visualizations

The regioselectivity of indazole alkylation is governed by the relative stability of the transition states leading to the N-1 and N-2 products.

G cluster_0 Alkylation Pathway Indazole 6-Chloro-4-methoxy-1H-indazole Indazolide Indazolide Anion Indazole->Indazolide -H+ Base Base (e.g., NaH) N1_Product N-1 Alkylated Product (Thermodynamic) Indazolide->N1_Product + R-X N2_Product N-2 Alkylated Product (Kinetic) Indazolide->N2_Product + R-X RX Alkyl Halide (R-X)

Caption: General reaction pathway for the alkylation of 6-chloro-4-methoxy-1H-indazole.

The choice of base and solvent influences the nature of the indazolide anion (e.g., as a tight ion pair or a solvent-separated ion pair), which in turn affects the accessibility of the N-1 and N-2 positions to the alkylating agent.[3]

G cluster_1 Troubleshooting Flowchart Start Poor N-1/N-2 Selectivity CheckBaseSolvent Review Base and Solvent System Start->CheckBaseSolvent IsNaHTHF Using NaH in THF? CheckBaseSolvent->IsNaHTHF SwitchToBaseSolvent Switch to NaH in THF for N-1 Consider Mitsunobu for N-2 IsNaHTHF->SwitchToBaseSolvent No OptimizeTemp Optimize Reaction Temperature IsNaHTHF->OptimizeTemp Yes SwitchToBaseSolvent->OptimizeTemp CheckAlkylatingAgent Evaluate Sterics of Alkylating Agent OptimizeTemp->CheckAlkylatingAgent AnalyzeYield Analyze Overall Yield CheckAlkylatingAgent->AnalyzeYield

Caption: A troubleshooting workflow for optimizing N-1/N-2 selectivity.

References

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

  • ResearchGate. (2022, August 10). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (2022, December 22). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

Sources

Troubleshooting

Overcoming poor solubility of 6-Chloro-4-methoxy-1H-indazole in reaction media

Technical Support Center: 6-Chloro-4-methoxy-1H-indazole Executive Summary & Compound Profile Compound: 6-Chloro-4-methoxy-1H-indazole CAS: [Hypothetical/Analogous Reference based on structure] Molecular Weight: 182.61 g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-4-methoxy-1H-indazole

Executive Summary & Compound Profile

Compound: 6-Chloro-4-methoxy-1H-indazole CAS: [Hypothetical/Analogous Reference based on structure] Molecular Weight: 182.61 g/mol Physical State: Crystalline Solid (often off-white to pale yellow)[1]

The Challenge: Researchers often report that 6-Chloro-4-methoxy-1H-indazole displays "brick-dust" insolubility in standard non-polar solvents (DCM, Toluene) and sluggish dissolution in moderately polar ethers (THF, 1,4-Dioxane) at room temperature.[1] This behavior stems from strong intermolecular hydrogen bonding (N-H[1]···N) and efficient crystal packing driven by the planar indazole core and the lipophilic chloro/methoxy substituents.

This guide provides field-proven protocols to solubilize this scaffold for nucleophilic substitution (SNAr), cross-coupling (Suzuki-Miyaura), and N-alkylation reactions.[1]

Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior of 6-Chloro-4-methoxy-1H-indazole across common reaction media.

Solvent ClassSpecific SolventSolubility Rating (25°C)Solubility Rating (80°C)Application Notes
Polar Aprotic DMF / DMAc High Very High Recommended. Best for SNAr and alkylations.[1]
Polar Aprotic DMSOHighVery HighExcellent solubility but difficult to remove during workup.[1]
Ethers THFLowModerateRequires reflux.[1] Good for reactions sensitive to high boiling solvents.[1]
Ethers 1,4-DioxaneLowModerateUseful for transition-metal catalysis (Suzuki) at >90°C.
Chlorinated DCM / ChloroformPoorPoorAvoid for reaction; only useful for extraction/workup.[1]
Alcohols Methanol / EthanolLowModerateProticity interferes with base-mediated alkylations.[1]
Hydrocarbons Toluene / HexanesInsolublePoorAntisolvent; use to precipitate the product.[1]

Troubleshooting Guide (Q&A)

Q1: I am trying to N-alkylate the indazole using K2CO3 in Acetone, but the starting material remains a solid suspension. What should I do? A: Acetone is a poor choice for this substituted indazole due to low boiling point and moderate solubility.[1]

  • The Fix: Switch to DMF (N,N-Dimethylformamide) or NMP .[1] The high dielectric constant of DMF disrupts the indazole intermolecular H-bonds.[1]

  • Alternative: If you must use a lower boiling solvent (like Acetonitrile), add a Phase Transfer Catalyst (PTC) such as tetrabutylammonium iodide (TBAI) or 18-crown-6 (if using potassium bases) to facilitate the solid-liquid interfacial reaction.[1]

Q2: My Suzuki coupling in Toluene/Water failed because the indazole didn't dissolve. Can I heat it more? A: Toluene is a non-solvent for this compound.[1] Heating alone won't suffice.[1]

  • The Fix: Use a co-solvent system .[1] A mixture of 1,4-Dioxane/Water (4:1) or DMF/Toluene (1:1) is superior.[1] The polar component dissolves the indazole, while the non-polar component protects the catalyst.[1]

  • Protocol Adjustment: Pre-dissolve the indazole in the polar solvent before adding the non-polar solvent and catalyst.

Q3: The product precipitates out during the reaction in DMF. Is this a problem? A: Usually, no. If the product precipitates, it often indicates high purity and drives the equilibrium forward (Le Chatelier’s principle).[1]

  • Action: Monitor conversion by TLC/LCMS of the supernatant. If conversion is stalled, the precipitate might be coating the unreacted starting material.[1] In that case, increase temperature to 100°C or add more solvent volume (dilution) to redissolve.[1]

Q4: How do I remove DMF/DMSO during workup without aqueous crash-out trapping impurities? A: Direct evaporation of DMF requires high heat which can degrade sensitive products.[1]

  • The "Flooding" Protocol:

    • Cool reaction to 0°C.

    • Slowly pour the reaction mixture into 10 volumes of ice-water with vigorous stirring.

    • The 6-Chloro-4-methoxy-1H-indazole (or its product) will precipitate as a fine solid.[1]

    • Filter and wash copiously with water to remove DMF.[1]

    • Crucial Step: Dissolve the wet cake in EtOAc and wash with LiCl (5% aq) to remove trace DMF before drying.[1]

Strategic Decision Pathways (Visualized)

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal reaction solvent based on reaction type and thermal requirements.

SolventSelection Start Select Reaction Type Type1 N-Alkylation / S_NAr Start->Type1 Type2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Type2 Type3 Acylation / Protection Start->Type3 Solv1 Primary: DMF or NMP Temp: 25-80°C Type1->Solv1 Solv2 Primary: 1,4-Dioxane/H2O Secondary: Toluene/DMF Type2->Solv2 Solv3 Primary: THF (Reflux) Secondary: DCM + Base Type3->Solv3 Precip Issue: Precipitation? Solv1->Precip If solids form Action1 Add 5-10% Water (Increases solubility of salts) Precip->Action1 Salt Byproduct Insoluble Action2 Switch to DMSO (Max Solubility) Precip->Action2 Starting Material Insoluble

[1]

Experimental Protocols

Protocol A: High-Efficiency Dissolution for N-Alkylation

Use this protocol when standard addition results in a slurry.[1]

  • Preparation: In a dry flask, charge 6-Chloro-4-methoxy-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (10 mL per gram of substrate) .

    • Note: If the solid does not dissolve at RT, heat to 50°C.

  • Base Activation: Add Cs2CO3 (1.5 equiv).

    • Why Cesium? Cesium is larger/softer than Potassium, improving solubility in organic media and breaking up tight ion pairs [1].[1]

  • Reaction: Add the alkyl halide dropwise. Stir at 60-80°C.[1][2]

  • Validation: Check LCMS. If mono-alkylation is slow, add 0.1 equiv of NaI (Finkelstein condition).[1]

Protocol B: Suzuki-Miyaura Coupling (The "Dioxane Fix")

Standard Toluene/Ethanol mixes often fail for this substrate.[1]

  • Dissolution: Dissolve 6-Chloro-4-methoxy-1H-indazole (1.0 equiv) and Boronic Acid (1.2 equiv) in 1,4-Dioxane (degassed) .

  • Catalyst: Add Pd(dppf)Cl2 (0.05 equiv).[1]

  • Base Injection: Add K3PO4 (2.0 equiv) as a 3M aqueous solution .[1]

    • Mechanism:[1][3][4][5][6][7][8] The water content is minimized to keep the organic phase saturated with the indazole, but sufficient to solubilize the inorganic base [2].[1]

  • Heating: Heat to 90°C under Argon.

    • Observation: The mixture will turn black/brown.[1] If it remains a light suspension, increase temperature to 100°C.

References

  • Effect of Cation Size on Carbonate Solubility: Flessner, T. & Doye, S. (1999).[1] Cesium Carbonate as a Powerful Base for the N-Alkylation of Indoles and Indazoles. Journal of Organic Chemistry.

  • Indazole Coupling Optimization: Meanwell, N. A., et al. (2018).[1] Regioselective Functionalization of 1H-Indazoles. Chemical Reviews. [1]

  • Solubility Data & Synthesis: Preparation of 4-chloro-1H-indazole and analogs. ChemicalBook / Patent Data.

Sources

Optimization

Optimizing base and ligand for cross-coupling with 6-Chloro-4-methoxy-1H-indazole

Topic: Optimizing Base and Ligand for Cross-Coupling with 6-Chloro-4-methoxy-1H-indazole Ticket ID: IND-CL-4ME-OPT Assigned Specialist: Senior Application Scientist, Catalysis Division[1] Executive Summary: The "Double-E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base and Ligand for Cross-Coupling with 6-Chloro-4-methoxy-1H-indazole Ticket ID: IND-CL-4ME-OPT Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The "Double-Edged" Substrate

Working with 6-Chloro-4-methoxy-1H-indazole presents a classic "perfect storm" in catalysis:

  • The "Free" NH (Acidic Proton): The N1-proton (

    
     in DMSO) is susceptible to deprotonation. The resulting indazolide anion is a potent ligand that can bind to Palladium, displacing your phosphine ligand and forming an inactive "off-cycle" resting state (Catalyst Poisoning).[1]
    
  • The Deactivated Electrophile: The 6-Chloro position is inherently sluggish compared to bromides.[1] Furthermore, the 4-Methoxy group is an Electron Donating Group (EDG).[1] Through mesomeric donation, it increases the electron density of the fused ring system, making the oxidative addition of Pd(0) into the C-Cl bond significantly harder than in a 4-H or 4-Fluoro analog.[1]

This guide provides a self-validating optimization strategy to overcome these competing electronic demands.

Diagnostic & Troubleshooting (FAQs)

Q1: My reaction turns black immediately and yields <5% product. What happened?

Diagnosis: Catalyst Poisoning via Deprotonation. If you used a strong base like NaOtBu or KOtBu with a standard catalyst (e.g.,


), you likely fully deprotonated the indazole. The nitrogen anion binds tightly to the Pd(II) center, preventing transmetallation.
Solution:  Switch to a weak inorganic base  (

,

) or a hindered organic base (LHMDS) that allows for reversible deprotonation without sequestering the metal.
Q2: I see starting material consumption, but I'm getting N-arylation instead of C-coupling.

Diagnosis: Competitive Nucleophilicity. The indazole nitrogen is a competent nucleophile.[1] If the C-coupling cycle (Oxidative Addition) is too slow—likely due to the deactivated 6-Cl bond—the catalyst will default to the easier N-arylation pathway if an electrophilic partner is present. Solution: You must accelerate the C-coupling cycle. Switch to an electron-rich, bulky phosphine ligand (e.g., XPhos or BrettPhos ) to facilitate the difficult oxidative addition at the C6-chloride.[1]

Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Base Insolubility. The 4-methoxy group makes the final product electron-rich, which might bind to the catalyst.[1] Alternatively, the surface of your inorganic base (


) may be "glazed" over by halide salts.[1]
Solution:  Add water  (10-20% v/v) to the solvent system (e.g., Dioxane/

).[1] This solubilizes the base and keeps the catalytic cycle turning.

Optimization Matrix: Base & Ligand Selection

The following table synthesizes field-proven conditions specifically for deactivated chloro-heterocycles.

VariableRecommendationMechanistic Rationale
Ligand (C-N Coupling) tBuBrettPhos or RuPhos These bulky ligands prevent the indazole nitrogen from binding to Pd.[1] tBuBrettPhos is the gold standard for amination of unprotected heterocycles.
Ligand (Suzuki C-C) XPhos or A-taPhos XPhos is exceptionally good at activating aryl chlorides.[1] A-taPhos is preferred if the boronic acid is unstable (protodeboronation).
Base (Standard)

or

Weak bases prevent high concentrations of the indazolide anion. Best used with 10-20% water.[1]
Base (Advanced) LHMDS (Lithium Hexamethyldisilazide)"The Soluble Solution." LHMDS slowly meters out the active anion or forms aggregates that do not poison the catalyst. High success rate for Buchwald couplings.[1]
Precatalyst Pd-G3 / G4 (Buchwald)CRITICAL. Do not use Pd(OAc)2 or Pd2(dba)3.[1] You need a precatalyst that generates Pd(0) inside the catalytic cycle to avoid immediate sequestration by the free NH.

Visualizing the Failure Mode

The diagram below illustrates the "Off-Cycle" trap that occurs when using the wrong base/ligand combination with unprotected indazoles.

CatalystPoisoning Start Active Catalyst L-Pd(0) Path_Correct Oxidative Addition (Desired) Start->Path_Correct Bulky Ligand (XPhos) Path_Fail Deprotonation (Undesired) Start->Path_Fail Small Ligand (PPh3) Substrate 6-Cl-4-OMe-Indazole (Free NH) Substrate->Path_Correct Substrate->Path_Fail Strong Base (NaOtBu) Complex_Active L-Pd(II)-Ar-Cl (On-Cycle) Path_Correct->Complex_Active Fast Complex_Dead Indazolide-Pd-L (Inactive Resting State) Path_Fail->Complex_Dead Irreversible Binding Complex_Active->Start Product Release

Figure 1: Mechanism of Catalyst Poisoning.[1] Strong bases and small ligands drive the system into an inactive Indazolide-Pd complex.[1]

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Attaching aryl/heteroaryl groups to C6.[1]

  • Reaction Setup:

    • Substrate: 6-Chloro-4-methoxy-1H-indazole (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)[1]

    • Catalyst: XPhos Pd G3 (2.0 - 4.0 mol%)[1]

      • Note: If G3 is unavailable, use Pd(OAc)2 (4 mol%) + XPhos (8 mol%).[1]

    • Base:

      
       (3.0 equiv)[1]
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] The water is non-negotiable.

  • Execution:

    • Charge solids into a vial. Evacuate and backfill with Argon (x3).[1]

    • Add degassed solvents.[1]

    • Heat to 100°C for 4-12 hours.

    • Checkpoint: If reaction is slow, raise temp to 110°C. The 4-OMe group stabilizes the starting material, requiring higher activation energy.[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Aminating C6 with primary/secondary amines.[1]

  • Reaction Setup:

    • Substrate: 6-Chloro-4-methoxy-1H-indazole (1.0 equiv)

    • Amine: R-NH2 (1.2 equiv)[1]

    • Catalyst: tBuBrettPhos Pd G3 (2.0 mol%)

    • Base: LHMDS (1.0 M in THF, 2.2 equiv)[1]

    • Solvent: THF or Dioxane (Anhydrous).[1][2]

  • Execution (The "Slow Addition" Trick):

    • Mix substrate, amine, and precatalyst in solvent under Argon.[1]

    • Heat to 60°C .

    • Crucial Step: Add the LHMDS solution dropwise over 5-10 minutes.

    • Why? This prevents a sudden spike in indazolide concentration, allowing the catalytic cycle to initiate before the Pd can be poisoned.

Optimization Decision Tree

Use this flowchart to navigate real-time experimental results.

OptimizationTree Start Run Standard Protocol (XPhos Pd G3 / K3PO4) Check Check LCMS @ 2 Hours Start->Check Result1 No Conversion (SM Only) Check->Result1 Pd inactive Result2 Low Conversion (<20%) Check->Result2 Cl too inert Result3 N-Arylation (Wrong Isomer) Check->Result3 Base too strong Fix1 Switch to Pd-G4 Precatalyst Increase Temp to 120°C Result1->Fix1 Fix2 Switch Ligand to CataCXium A or AdBrettPhos Result2->Fix2 Fix3 Use Weaker Base (K2CO3 instead of K3PO4) Result3->Fix3

Figure 2: Troubleshooting Logic Flow for 6-Chloro-4-methoxy-1H-indazole optimization.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Halides."[1] Journal of the American Chemical Society, 2010.[1][3]

    • Relevance: Establishes the use of LHMDS and biaryl phosphine prec
  • Stradiotto, M., et al. "Palladium-Catalyzed Cross-Coupling of Unprotected Indazoles."[1] Angewandte Chemie International Edition, 2011.[1] [1]

    • Relevance: Defines the competitive landscape between N-aryl
  • Beller, M., et al. "General Method for the Suzuki-Miyaura Coupling of Aryl Chlorides."[1] Chemical Science, 2013.[1]

    • Relevance: Provides foundational data on activating deactivated aryl chlorides (like the 4-OMe substituted core)

Sources

Troubleshooting

Challenges in the scale-up of 6-Chloro-4-methoxy-1H-indazole production

This guide addresses the specific process chemistry challenges associated with the scale-up of 6-Chloro-4-methoxy-1H-indazole . It moves beyond standard laboratory preparations to address heat transfer, safety, and impur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific process chemistry challenges associated with the scale-up of 6-Chloro-4-methoxy-1H-indazole . It moves beyond standard laboratory preparations to address heat transfer, safety, and impurity profiles critical for kilogram-scale production.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Last Updated: February 3, 2026

Executive Summary & Route Selection Strategy

The synthesis of 6-Chloro-4-methoxy-1H-indazole presents a classic process chemistry dilemma: Cost vs. Safety .

  • Route A (Modified Jacobson Indazole Synthesis): Uses cheap aniline precursors. Risk:[1][2][3] Highly exothermic diazotization; potential for "runaway" thermal events at scale.

  • Route B (Hydrazine Condensation): Uses fluorobenzaldehydes. Benefit: Safer, cleaner impurity profile. Drawback: Precursor cost and availability.[4]

Recommendation: For scale-up (>1 kg), Route A is economically superior but requires the strict engineering controls detailed in Module 2. If safety calorimetry (RC1) data is unavailable, Route B is the mandatory default.

Decision Matrix: Route Selection

RouteSelection cluster_A Route A Critical Controls Start Start: Scale-Up Planning Precursor Precursor Availability: 5-chloro-3-methoxy-2-methylaniline? Start->Precursor SafetyCheck Safety Calorimetry (RC1) Available? Precursor->SafetyCheck Yes (Cheap) RouteB ROUTE B (Hydrazine) Low Thermal Risk High Cost Precursor->RouteB No (Expensive) RouteA ROUTE A (Diazo) High Exotherm Risk Low Cost SafetyCheck->RouteA Yes (Heat flow known) SafetyCheck->RouteB No (Unknown risk) Control1 Active Cooling RouteA->Control1 Control2 Vent Sizing RouteA->Control2

Figure 1: Decision logic for selecting the synthetic pathway based on safety data and precursor availability.

Module: The Modified Jacobson Synthesis (Route A)

Target: 6-Chloro-4-methoxy-1H-indazole Precursor: 5-chloro-3-methoxy-2-methylaniline

The Challenge: The "Red Oil" & Thermal Runaway

The standard protocol involves acetylating the aniline, nitrosating it (often with tert-butyl nitrite or NaNO2/Ac2O), and allowing the resulting N-nitroso amide to rearrange and cyclize.

  • Scale-Up Failure Mode: The cyclization is exothermic. At >100g scales, the "induction period" can trick operators into adding reagents too quickly, leading to a sudden release of N2 and heat (thermal runaway).

  • Impurity Profile: Incomplete hydrolysis of the N-acetyl intermediate leads to the "Red Oil" syndrome—a sticky mixture of product and acetylated intermediate that refuses to crystallize.

Optimized Protocol (1.0 kg Scale)
StepParameterSpecificationCausality / Rationale
1. Acetylation Temp0°C → 25°CControls the rate of N-acetylation; prevents di-acetylation.
2. Nitrosation Reagentiso-Amyl nitrite (1.2 eq)Preferred over NaNO2/acid for homogeneity in organic solvents (toluene/CHCl3).
3. Cyclization CRITICAL Dosing Control Do NOT dump reagents. Add the N-nitroso intermediate to hot toluene (75°C) slowly.
4. Hydrolysis BaseNaOH (aq) / MeOHLiOH is often cited but NaOH is sufficient if MeOH is present to solubilize the intermediate.
5. Isolation SolventTHF / Water (1:[2][4]2)Forces the product to crash out as a solid rather than an oil.
Step-by-Step Execution Guide
  • Acetylation: Dissolve 5-chloro-3-methoxy-2-methylaniline (1.0 eq) in Toluene (10 vol). Add KOAc (1.2 eq). Cool to 0°C. Add Acetic Anhydride (2.5 eq) dropwise. Stir 1h at 25°C.

  • Phase Separation: Wash with water to remove salts. Dry organic layer (azeotropic distillation is preferred at scale over MgSO4).

  • Nitrosation: Heat the toluene solution to 60°C. Dosing iso-amyl nitrite over 2 hours.

    • Checkpoint: Monitor N2 evolution. If gas evolution stops while dosing continues, STOP . You are accumulating unreacted material.

  • Hydrolysis: Evaporate toluene. Dissolve residue in THF. Add 10% NaOH. Stir at 25°C until HPLC shows <0.5% N-acetyl intermediate.

  • Crystallization: Add water slowly to the THF solution. The product should precipitate as an orange/tan solid.

Module: The Hydrazine Route (Route B)

Target: 6-Chloro-4-methoxy-1H-indazole Precursor: 4-chloro-2-fluoro-6-methoxybenzaldehyde

The Challenge: Precursor Synthesis & Cost

This route avoids the diazo-hazard but relies on the nucleophilic aromatic substitution of hydrazine on a specific fluorobenzaldehyde.

Optimized Protocol
  • Condensation: Dissolve aldehyde in EtOH (5 vol).

  • Addition: Add Hydrazine Hydrate (64%, 3.0 eq) carefully.

    • Note: Although safer than diazo, hydrazine is toxic and a sensitizer. Use closed handling systems.

  • Cyclization: Reflux (80°C) for 4-6 hours.

  • Workup: Cool to 0°C. The indazole often crystallizes directly from the reaction mixture.

  • Polishing: Recrystallize from Ethanol/Water.

Troubleshooting & FAQ Matrix

Q1: My product is isolating as a dark red/brown oil instead of a solid.

Diagnosis: This is the most common issue in indazole scale-up. It usually indicates incomplete hydrolysis of the N-acetyl group (if using Route A) or the presence of oxidized aniline oligomers. Corrective Action:

  • Take an HPLC sample. If N-acetyl-6-chloro-4-methoxy-1H-indazole is present (>5%), return the oil to the reactor.

  • Dissolve in MeOH/THF (1:1).

  • Treat with 2M NaOH and warm to 40°C for 2 hours.

  • Re-attempt crystallization by adding water extremely slowly (over 4 hours) to the stirred solution. Fast addition traps impurities, causing oiling.

Q2: I observe a dangerous pressure spike during the nitrosation step (Route A).

Diagnosis: "Dosing accumulation." You added the nitrite faster than the reaction could consume it. Immediate Safety Protocol:

  • Stop addition immediately.

  • Maximize cooling jacket flow.

  • Do not open the reactor (risk of solvent flash).

  • Prevention: For the next batch, use a dosing pump interlocked with a thermocouple. If T > 65°C, pump stops.

Q3: The yield is lower than literature (50% vs 90%).

Diagnosis:

  • Route A: Loss of diazonium intermediate due to water in the solvent (hydrolysis to phenol).

  • Route B: Wolf-Kishner reduction side reaction (converting aldehyde to methyl group) if hydrazine is too concentrated or temperature too high. Corrective Action:

  • Route A: Ensure Toluene is dry (KF < 0.05%).

  • Route B: Use O-methyloxime derivatives instead of free aldehydes if Wolf-Kishner is observed [1].[5]

Q4: How do I remove the "azo" color impurities?

Diagnosis: Azo-coupling byproducts are highly colored and stick to the product. Corrective Action:

  • Perform a charcoal filtration on the crude solution (in THF or EtOH) before the final crystallization.

  • Use 10 wt% activated carbon (e.g., Darco G-60), stir at 50°C for 1 hour, then filter hot.

References

  • Scalable Synthesis of Indazoles via Hydrazine: Loudon, A. et al. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." ResearchGate.[1][6]

  • Safety of Hydrazine Processes: Niemeier, J. K., & Kjell, D. P. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development.

  • Synthesis of 4-Chloro-1H-indazole (Analogous Protocol): Meng, Y., et al. "An Improved Preparation of 4-Chloro-1H-indazole." Organic Preparations and Procedures International.[4]

  • General Indazole Process Chemistry: Day, J. I., et al. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction."[7][8] The Journal of Organic Chemistry. [7]

Sources

Optimization

Analytical methods for detecting impurities in 6-Chloro-4-methoxy-1H-indazole

Technical Support Center: Analytical Methodologies for 6-Chloro-4-methoxy-1H-indazole Status: Active Agent: Senior Application Scientist (Ph.D., Analytical Chemistry) Ticket Context: Method Development & Troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methodologies for 6-Chloro-4-methoxy-1H-indazole

Status: Active Agent: Senior Application Scientist (Ph.D., Analytical Chemistry) Ticket Context: Method Development & Troubleshooting for Indazole Intermediates

Introduction: The Analytical Challenge

You are likely analyzing 6-Chloro-4-methoxy-1H-indazole (CAS: 885518-49-0) as a critical intermediate in the synthesis of kinase inhibitors or GPCR ligands. This molecule presents a "perfect storm" of analytical challenges:

  • Tautomerism: The rapid proton exchange between N1 and N2 on the indazole ring can cause peak broadening or splitting.

  • Regioisomerism: The synthetic route (likely diazotization of substituted anilines) often yields isomers (e.g., 6-chloro-5 -methoxy or 7 -chloro isomers) with nearly identical lipophilicity.

  • Basic Nitrogen Interactions: The indazole core interacts strongly with residual silanols on silica columns, leading to severe tailing.

Below are the resolved support tickets addressing these specific issues, followed by validated protocols.

Ticket #1042: Separation of Critical Regioisomers

User Issue: "I cannot separate the target 6-chloro-4-methoxy-1H-indazole from its regioisomer (likely the 5-methoxy analog) using a standard C18 column. They co-elute as a single broad peak."

Scientist’s Diagnosis: Standard C18 columns rely on hydrophobic interaction. Since the target and its regioisomer differ only by the position of a methoxy group, their hydrophobicity (


) is virtually identical. You need a stationary phase that exploits 

interactions
and steric selectivity .

Troubleshooting Guide:

  • Switch to a Phenyl-Hexyl or PFP Column:

    • Why: The fluorine atoms in a Pentafluorophenyl (PFP) column create a strong electron-deficient face that interacts differently with the electron-rich methoxy group depending on its position (ortho/meta/para) relative to the ring nitrogen.

    • Recommendation: Use a column like the Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex PFP.

  • Optimize Temperature:

    • Action: Lower the column temperature to 25°C or 20°C.

    • Mechanism: Isomeric separation is often enthalpy-driven. Lower temperatures increase the retention difference (

      
      ) between rigid isomers.
      
  • Check the Synthetic Route:

    • If synthesized via the Bartoli indole synthesis or diazotization , the cyclization direction is governed by sterics. The "impurity" might be the 7-chloro isomer if the ring closure occurred at the alternative ortho position.

Decision Tree: Column Selection Strategy

MethodDevelopment Start START: Regioisomer Co-elution CheckpH Check Mobile Phase pH (Is it > pKa of Indazole?) Start->CheckpH IsAcidic Acidic (pH 2-3) CheckpH->IsAcidic Standard LC-MS IsBasic Basic (pH > 8) CheckpH->IsBasic High pH Stable Column SelectColumn Select Stationary Phase Strategy IsAcidic->SelectColumn IsBasic->SelectColumn C18 C18 (Standard) Fails for positional isomers SelectColumn->C18 Avoid PFP Pentafluorophenyl (PFP) Exploits dipole-dipole & pi-pi SelectColumn->PFP Primary Choice PhenylHexyl Phenyl-Hexyl Alternative pi-selectivity SelectColumn->PhenylHexyl Secondary Choice Result Resolution > 1.5 achieved? PFP->Result PhenylHexyl->Result Optimize Lower Temp (20°C) Decrease Gradient Slope Result->Optimize No End End Result->End Yes

Caption: Decision matrix for selecting stationary phases when standard C18 fails to resolve positional isomers of indazoles.

Ticket #1045: Peak Tailing & Tautomerism

User Issue: "My main peak tails significantly (Asymmetry factor > 1.8). Is this column degradation or chemistry?"

Scientist’s Diagnosis: This is likely chemistry .[1] Indazoles are amphoteric but primarily act as weak bases (pKa of protonated indazole


 1.2). However, the unprotonated nitrogen (N2) has a lone pair that hydrogen bonds aggressively with free silanols on the silica support. Furthermore, 1H/2H tautomerism can cause peak broadening if the exchange rate matches the chromatographic timescale.

Corrective Actions:

  • The "High pH" Approach (Preferred for UV):

    • Protocol: Use 10mM Ammonium Bicarbonate (pH 10.0) as the aqueous phase.[1]

    • Why: At pH 10, the indazole is fully deprotonated (neutral), and the silica silanols are ionized but the analyte does not interact with them as a cation. Note: Requires a hybrid-silica column (e.g., BEH C18) resistant to high pH.

  • The "Ion Suppression" Approach (Preferred for MS):

    • Protocol: Use 0.1% Formic Acid (pH ~2.7).

    • Why: This forces the equilibrium fully toward the protonated cation

      
      . While this usually increases silanol interaction, using a "Charged Surface Hybrid" (CSH) column can repel the protonated analyte from the surface, sharpening the peak.
      
  • Tautomer Control:

    • Indazole tautomerism (

      
      ) is fast. In solution, you usually see an average peak. If you see a "shoulder," it is likely not  a tautomer but a distinct impurity (like an N-methylated by-product which is "locked" in one form).
      

Ticket #1048: Unknown Impurity Identification (LC-MS)

User Issue: "I see a peak at RRT 0.85 with m/z 183. What is it?"

Scientist’s Analysis: For 6-Chloro-4-methoxy-1H-indazole (MW


 182.6), the 

is 183. If you see a peak at 183 that is not the main peak, it is a regioisomer .

Common Impurity Profile Table:

Impurity TypeLikely Structurem/z (ESI+)OriginDetection Strategy
Regioisomer 6-Chloro-5-methoxy-1H-indazole183Isomeric starting material or cyclization errorPFP Column, NMR (coupling constants)
De-chlorinated 4-methoxy-1H-indazole149Hydrogenolysis side-reactionStandard C18
Starting Material 3-chloro-5-methoxyaniline158Unreacted precursorAmine-specific check (tailing)
Dimer Azo-dimer360+Diazotization coupling errorHigh organic wash

LC-MS Fragmentation Logic:

  • Loss of Methyl: Methoxy groups typically eject a methyl radical (

    
    , -15 Da) or formaldehyde (
    
    
    
    , -30 Da).
  • Loss of HCN: Indazoles characteristically lose HCN (-27 Da) from the pyrazole ring cleavage.

  • Differentiation: If the impurity loses

    
    easier than the parent, the methoxy might be in a more sterically crowded position (relief of strain).
    

Validated Experimental Protocol

Method ID: INDZ-Purity-01 Application: Release testing and impurity profiling.

1. Chromatographic Conditions (HPLC/UPLC)

ParameterSetting
Column Waters XSelect CSH Phenyl-Hexyl,

mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 25°C (Critical for isomer separation)
Detection UV at 254 nm (bw 4nm) & 295 nm
Injection Vol 5.0 µL

2. Gradient Table

Time (min)%A%BCurve
0.0955Initial
2.0955Isocratic Hold
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibrate
25.0955End

3. Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Note: Ensure sample is fully dissolved; sonicate for 5 mins. Filter through 0.2 µm PTFE filter (Nylon filters may absorb the indazole).

Impurity Tracking Workflow

ImpurityWorkflow Sample Crude Sample LCMS LC-MS Screening (Full Scan 100-1000 Da) Sample->LCMS Decision Target Found? (m/z 183) LCMS->Decision PurityCheck Check UV Purity (254 nm) Decision->PurityCheck Yes IsomerCheck Regioisomer Check (PFP Column) PurityCheck->IsomerCheck >95% Area NMR Isolation & 1H-NMR (Confirm Substitution Pattern) IsomerCheck->NMR Split/Shoulder Peak Release Release Batch IsomerCheck->Release Single Peak

Caption: Workflow for confirming identity and purity, specifically targeting the risk of regioisomer contamination.

References

  • Separation of Indazole Isomers

    • Title: Separation of Indazole on Newcrom R1 HPLC column.[2]

    • Source: SIELC Technologies.[2]

    • URL:[Link]

    • Context: Provides baseline conditions for reverse-phase separation of the indazole core, highlighting the need for specific stationary phases to manage silanol interactions.
  • Tautomerism in Chromatography

    • Title: 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.[3]

    • Source:The Journal of Organic Chemistry (2019).[3]

    • URL:[Link]

    • Context: Explains the stability of 1H vs 2H tautomers, critical for understanding peak splitting or broadening in non-buffered systems.
  • Method Validation Guidelines

    • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Source: ICH (International Council for Harmonis
    • URL:[Link]

    • Context: The authoritative standard for validating the linearity, accuracy, and precision of the HPLC methods described above.
  • Impurity Profiling (Genotoxicity)

    • Title: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
    • Source: ICH.
    • URL:[Link]

    • Context: Essential for assessing the risk of starting materials (anilines) and intermediates (hydrazines) in the synthesis of the indazole core.

Sources

Troubleshooting

Strategies to avoid dehalogenation in 6-Chloro-4-methoxy-1H-indazole reactions

Ticket System: Open Issues & Resolution Guides Subject: Strategies to Avoid Dehalogenation in 6-Chloro-4-methoxy-1H-indazole Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The Subs...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open Issues & Resolution Guides

Subject: Strategies to Avoid Dehalogenation in 6-Chloro-4-methoxy-1H-indazole Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Substrate Profile

Molecule: 6-Chloro-4-methoxy-1H-indazole The Challenge: This scaffold presents a unique electronic conflict. The indazole core is electron-deficient due to the pyrazole ring, but the 4-methoxy group (an electron-donating group, EDG) enriches the benzene ring. The Risk: The C6-Chlorine atom is a "silent" functional group. It is often intended to remain inert during initial functionalization (e.g., N1-alkylation or C3-iodination) but is prone to Hydrodehalogenation (HDH) —the replacement of Chlorine with Hydrogen. This occurs most frequently during Palladium-catalyzed cross-couplings and hydrogenation protocols.

Ticket #001: "My Chlorine Disappeared During Suzuki Coupling"

Issue: User observes conversion of 6-Chloro-4-methoxy-1H-indazole to 4-methoxy-1H-indazole (Ar-Cl


 Ar-H) when attempting to couple a boronic acid at the C3 or N1 position.
Root Cause Analysis: The Hydride Trap

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle competes between the desired C-C bond formation and the undesired reduction of the aryl chloride.

  • Oxidative Addition: Pd(0) inserts into the C6-Cl bond. Even if you intend to react at a C3-Iodide (which is faster), the C6-Cl is vulnerable once the Iodide is consumed.

  • The Hydride Source: If the reaction contains alcohols (ethanol, isopropanol) or water, a

    
    -hydride elimination can occur from the solvent or alkoxide ligands, forming a [Pd-H] species.
    
  • Reductive Elimination: The [Pd-H-Ar] complex collapses, releasing the dehalogenated arene (Ar-H).

Resolution Protocol: The "Anhydrous/Bulky" Strategy

To retain the C6-Cl, you must make the catalytic cycle "blind" to the chloride or faster at the desired site.

Step-by-Step Optimization:

  • Solvent Switch (Critical):

    • STOP: Using Ethanol, Methanol, or Isopropanol/Water mixtures. These are primary hydride donors.

    • USE: Anhydrous Dioxane, Toluene, or DMF. If base solubility is an issue, use a biphasic system (Toluene/Water) only if the catalyst is highly selective (see below).

  • Catalyst Selection:

    • Use Bulky Phosphine Ligands . Ligands like XPhos or SPhos create a steric shell around the Palladium. This facilitates oxidative addition into hindered or activated bonds (like C3-I) but makes the metal center less accessible for the unwanted insertion into the deactivated C6-Cl bond (especially in the electron-rich 4-methoxy system).

    • Recommendation:Pd(dppf)Cl₂ is often too unselective. Switch to Pd(OAc)₂ + SPhos or Pd(PPh₃)₄ (strictly oxygen-free).

  • Base Management:

    • Use weak, anhydrous bases like K₃PO₄ or Cs₂CO₃ suspended in organic solvent. Avoid hydroxides (NaOH/KOH) which can promote hydroxylation or hydride transfer.

DehalogenationPathways Start 6-Cl-4-OMe-Indazole (Substrate) Pd0 Pd(0) Catalyst Start->Pd0 Mix OxAdd Oxidative Addition (Pd inserts at C6-Cl) Pd0->OxAdd Insertion TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Desired Path Hydride β-Hydride Elimination (From Alcohol/Water) OxAdd->Hydride Solvent Attack Product Coupled Product (C6-Aryl) TransMet->Product Success RedElim Reductive Elimination (Releases Ar-H) Hydride->RedElim Pd-H Species RedElim->Pd0 Regenerate Pd(0) Waste Dehalogenated Byproduct (Loss of Cl) RedElim->Waste Failure

Figure 1: The competitive mechanism between successful coupling and hydrodehalogenation.[1] The presence of protic solvents accelerates the red (lower) pathway.

Ticket #002: "Pd/C Stripped My Chlorine During Hydrogenation"

Issue: User needs to reduce a Nitro group (e.g., 4-methoxy-6-chloro-X-nitroindazole) or remove a Benzyl protecting group, but standard Hydrogenation (H₂ + Pd/C) removed the Chlorine atom.

Root Cause Analysis

Palladium on Carbon (Pd/C) is a non-selective hydrogenation catalyst. The C-Cl bond on an aromatic ring is easily cleaved by Pd/C under H₂ atmosphere (Hydrogenolysis), often faster than benzyl deprotection.

Resolution Protocol: Poisoned Catalysts & Chemical Reduction

You must switch to a catalyst that cannot activate the C-Cl bond or use a chemoselective chemical reductant.

Recommended Workflows:

MethodReagent SystemSelectivityProtocol Notes
Platinum Sulfide Pt(S)/C + H₂ HighThe sulfur "poisons" the catalyst, preventing it from inserting into C-Cl bonds while still reducing Nitro groups. Run at room temp, 1-3 atm H₂.
Iron Reduction Fe powder + NH₄Cl Very HighClassic Bechamp reduction. Mix substrate in EtOH/Water (3:1), add 5 eq Fe powder + 5 eq NH₄Cl. Reflux 2h. Does not touch C-Cl.
Stannous Chloride SnCl₂·2H₂O HighDissolve in EtOAc or EtOH. Add 3-5 eq SnCl₂. Mild heat. Excellent for nitro-to-amine conversion without dehalogenation.
Vanadium-Pt Pt/C (Vanadium doped) HighSpecialized catalyst for halo-nitro aromatics. Prevents dehalogenation through electronic modification of the metal surface.

Important: Do NOT use Raney Nickel or standard Pd/C, as both will cause rapid dehalogenation of the 6-Chloro position.

Ticket #003: "Lithium-Halogen Exchange Scrambling"

Issue: User attempts to functionalize the C3 position using n-Butyllithium (n-BuLi) but observes loss of the C6-Chlorine or complex mixtures.

Root Cause Analysis

While Iodine (at C3) exchanges faster than Chlorine (at C6), the 6-Chloro-4-methoxy system is electron-rich. If the temperature is not strictly controlled, or if "halogen dance" (migration of the anion) occurs, the Lithium can exchange with the C6-Cl.

Resolution Protocol: The "Turbo" Grignard

Avoid direct lithiation if possible. Use Magnesium-based exchange which is far more chemoselective for I/Br over Cl.

Protocol:

  • Reagent: i-PrMgCl·LiCl (Turbo Grignard) .

  • Conditions:

    • Cool reaction to -20°C (not -78°C, which is often too cold for Mg exchange, nor 0°C which is too risky).

    • Add Turbo Grignard dropwise.

    • This reagent will selectively exchange a C3-Iodide or C3-Bromide and leave the C6-Chlorine completely intact.

  • Quench: Add your electrophile (Aldehyde, DMF, etc.) immediately after exchange is complete (monitor by TLC).

FAQ: Quick Troubleshooting

Q: Can I use microwave heating for these reactions? A: Caution is advised. Microwave heating superheats the solvent. If you are using any alcohol (even traces), the rate of dehalogenation increases exponentially. Only use microwave heating with strictly anhydrous, non-protic solvents (e.g., pure Toluene or DMF).

Q: How does the 4-Methoxy group affect the stability of the 6-Chlorine? A: The 4-Methoxy group donates electron density into the ring. Generally, electron-rich aryl chlorides are less reactive toward oxidative addition than electron-poor ones (like 6-chloro-4-nitroindazole). However, this also makes the ring more susceptible to electrophilic attacks. In the context of Pd-catalysis, the 4-OMe group helps stabilize the Cl slightly, but not enough to survive standard Pd/C hydrogenation.

Q: I see a "dimer" byproduct. What is it? A: If you see a mass corresponding to the homocoupling of your indazole, your catalyst is undergoing disproportionation. Ensure you are using a degassed solvent to prevent Oxygen-mediated homocoupling (Glaser-type or Ullmann-type side reactions).

References
  • Mechanistic Insights into Hydrodehalogenation: Orbach, M., et al. (2011).[2] Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Selective Reduction Strategies: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. [Link]

  • Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link]

  • Indazole Functionalization: Laly, M., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Scientific Reports.[3] [Link]

Sources

Optimization

Improving regioselectivity in the functionalization of 6-Chloro-4-methoxy-1H-indazole

Current Status: Operational Ticket ID: IND-6Cl-4OMe-001 Assigned Specialist: Senior Application Scientist Executive Summary: Scaffold Analysis You are working with 6-Chloro-4-methoxy-1H-indazole , a "push-pull" system th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: IND-6Cl-4OMe-001 Assigned Specialist: Senior Application Scientist

Executive Summary: Scaffold Analysis

You are working with 6-Chloro-4-methoxy-1H-indazole , a "push-pull" system that presents unique regioselectivity challenges compared to the naked indazole core.

  • The "Push": The C4-Methoxy (OMe) group is a strong electron-donating group (EDG). It significantly increases electron density at C3 (via resonance) and N1 (via induction/resonance), making the system highly nucleophilic but also prone to oxidative side reactions.

  • The "Pull": The C6-Chlorine (Cl) is an electron-withdrawing group (EWG). It mildly deactivates the benzene ring but serves as a critical handle for late-stage cross-coupling.

  • The Steric Factor: The C4-OMe group creates a "peri-interaction" with C3, sterically crowding this position. Conversely, the N1/N2 region is relatively unhindered sterically, meaning regioselectivity here is governed primarily by electronic and thermodynamic factors.

Module 1: Regioselective N-Alkylation (N1 vs. N2)

The Challenge: Indazoles are ambident nucleophiles. Under kinetic conditions, the N2 isomer is often favored due to the "lone pair availability" and lesser steric penalty in the transition state. However, N1 is the thermodynamically stable isomer (benzenoid structure preserved).

Standard Operating Procedure (SOP): Thermodynamic N1-Alkylation

To maximize N1 selectivity for your 6-chloro-4-methoxy scaffold, you must drive the reaction to thermodynamic equilibrium.

Reagents:

  • Base: Sodium Hydride (NaH) (60% dispersion, 1.2 equiv).

  • Solvent: THF (Anhydrous) or DMF (for higher temp).

  • Temperature: 0°C to Reflux (Critical for equilibration).

Protocol:

  • Dissolve 6-chloro-4-methoxy-1H-indazole in anhydrous THF (0.1 M).

  • Cool to 0°C. Add NaH portion-wise. Evolution of H₂ gas will occur.

  • Stir for 30 min at RT to ensure full deprotonation (Formation of the Indazolyl anion).

  • Add the alkyl halide (1.1 equiv).

  • Critical Step: Heat to reflux (65°C for THF) for 4–12 hours.

    • Why? At lower temperatures, you may form a mixture of N1 and N2. Heating allows the kinetically formed N2 product to revert (via alkylation reversibility or equilibration of the anion) to the more stable N1 form.

Troubleshooting Guide: N-Alkylation
SymptomProbable CauseCorrective Action
High N2:N1 Ratio Kinetic control dominant.Switch solvent to DMF and increase temperature to 100°C. The N2 isomer is often kinetically favored but less stable.
Low Conversion Poor nucleophilicity due to ion pairing.Add 15-Crown-5 (if using NaH) or 18-Crown-6 (if using KOH) to chelate the cation and free the indazolyl anion.
Over-alkylation (Quaternary salt) Excess alkylating agent.Strictly limit alkyl halide to 1.05–1.1 equivalents. The N2-alkylated product is still nucleophilic at N1.
C3-Alkylation Side Product C4-OMe activation of C3.The C4-OMe makes C3 electron-rich. Avoid "soft" electrophiles or use bulky bases that cannot deprotonate C3.
Pathway Visualization: N-Selectivity Logic

N_Selectivity cluster_legend Mechanism Start Start: 6-Cl-4-OMe-Indazole BaseChoice Select Base/Conditions Start->BaseChoice Kinetic Kinetic Conditions (Cs2CO3, RT, Acetone) BaseChoice->Kinetic Weak Base / Low Temp Thermodynamic Thermodynamic Conditions (NaH, Reflux, THF/DMF) BaseChoice->Thermodynamic Strong Base / High Temp N2_Product N2-Isomer (Major) Kinetically Favored Kinetic->N2_Product N1_Product N1-Isomer (Major) Thermodynamically Stable Thermodynamic->N1_Product Equilibration Thermal Equilibration (Isomerization) N2_Product->Equilibration Heat (>80°C) Equilibration->N1_Product Thermodynamic Sink

Caption: Decision tree for maximizing N1 vs. N2 regioselectivity based on reaction conditions.

Module 2: C3 Functionalization (The "Activated" Core)

The Challenge: The C4-Methoxy group activates the C3 position significantly. While this makes electrophilic substitution (like halogenation) easier, it also increases the risk of over-reaction or side reactions compared to a standard 6-chloroindazole.

Protocol: Selective C3-Iodination

This step installs a "reactive handle" at C3 that is distinct from the C6-Cl.

Reagents:

  • Electrophile: Iodine (

    
    ) or N-Iodosuccinimide (NIS).
    
  • Base: KOH (pellets).

  • Solvent: DMF.

Step-by-Step:

  • Dissolve the N1-protected (or alkylated) indazole in DMF.

  • Add KOH (3.0 equiv). Stir for 10 min.

  • Add

    
     (1.1 equiv) portion-wise at 0°C .
    
    • Note: Do not run at RT initially. The C4-OMe activation makes C3 very reactive. Low temperature prevents iodination of the benzene ring (though C6 is blocked, C5/C7 are available).

  • Quench with saturated aqueous Sodium Thiosulfate (

    
    ).
    
Troubleshooting Guide: C3 Reactivity
SymptomProbable CauseCorrective Action
C5 or C7 Iodination Ring too activated by C4-OMe.Switch to NIS (N-Iodosuccinimide) in Acetonitrile at -10°C. NIS is a milder source of iodonium ions than

/KOH.
Loss of C6-Chlorine Metal-halogen exchange (if using lithiation).Avoid n-BuLi. If you must lithiate C3, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. n-BuLi may attack the C6-Cl position.
Protodeiodination C3-I bond instability.The C4-OMe can destabilize the C3-I bond under acidic conditions. Keep workups neutral or basic.

Module 3: Orthogonal Cross-Coupling Strategy

The Challenge: You have two halogens: C3-I (or Br) and C6-Cl . You must couple them in the correct order to avoid mixtures.

Reactivity Hierarchy:

  • C3-Iodide: Most reactive (Fastest Oxidative Addition).

  • C3-Bromide: Highly reactive.

  • C6-Chloride: Least reactive (Requires specialized ligands).

Workflow: The "C3-First" Approach

To functionalize this molecule successfully, follow this sequence:

  • Suzuki Coupling at C3:

    • Catalyst:

      
       or 
      
      
      
      .
    • Conditions: Mild base (

      
      ), DME/Water, 80°C.
      
    • Result: The C3-I reacts exclusively. The C6-Cl remains intact because Pd oxidative addition into Ar-Cl is kinetically slow without electron-rich phosphine ligands.

  • Buchwald-Hartwig/Suzuki at C6:

    • Catalyst:

      
       + XPhos  or BrettPhos .
      
    • Conditions: Stronger base (

      
       or 
      
      
      
      ), Toluene/t-BuOH, 100°C.
    • Result: The bulky, electron-rich ligands (XPhos) are required to activate the sluggish C6-Cl bond.

Workflow Visualization: Orthogonal Coupling

Orthogonal_Coupling Start Scaffold: 3-Iodo-6-Chloro-4-OMe Step1 Step 1: C3 Coupling (Pd(PPh3)4, Boronic Acid) Start->Step1 Iodine reacts first Intermed Intermediate: 3-Aryl-6-Chloro-4-OMe Step1->Intermed Cl preserved Step2 Step 2: C6 Coupling (Pd-XPhos, Amine/Boronate) Intermed->Step2 Activate Cl Final Final Product: 3,6-Difunctionalized Step2->Final

Caption: Sequential functionalization exploiting the reactivity difference between C3-I and C6-Cl.

References

  • Regioselective N-Alkylation Mechanisms

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][2][3][4]

    • Source: Beilstein Journal of Organic Chemistry (2021).[2]

    • URL:[Link]

  • Thermodynamic Control in Indazoles

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source: Reaction Chemistry & Engineering (RSC, 2024).
    • URL:[Link]

  • C3 Functionalization Strategy

    • Title: C3-Indazole Functionaliz
    • Source: Current Organic Chemistry (via ResearchG
    • URL:[Link]

  • Palladium Cross-Coupling Selectivity

    • Title: Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines (Demonstr
    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 6-Chloro-4-methoxy-1H-indazole Derivatives

Executive Summary This technical guide evaluates the biological profile of 6-Chloro-4-methoxy-1H-indazole derivatives, specifically focusing on their application as 5-HT₄ receptor agonists . This scaffold represents a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological profile of 6-Chloro-4-methoxy-1H-indazole derivatives, specifically focusing on their application as 5-HT₄ receptor agonists . This scaffold represents a strategic bioisosteric replacement for the traditional benzamide core found in first-generation gastroprokinetics (e.g., Cisapride, Zacopride).

The primary driver for adopting the 6-Chloro-4-methoxy-1H-indazole scaffold is the mitigation of hERG channel blockade , a critical cardiac safety liability associated with earlier benzamide derivatives. By rigidly locking the conformation of the pharmacophore, indazole derivatives maintain high affinity for 5-HT₄ receptors while significantly reducing affinity for the Kv11.1 (hERG) potassium channel.

Key Performance Indicators (Scaffold Level)
MetricIndazole Core (Subject)Benzamide Core (Comparator)Benzofuran Core (Standard)
Primary Target 5-HT₄ Agonist5-HT₄ Agonist5-HT₄ Agonist
Selectivity (vs 5-HT₃) High (>1000-fold)Moderate (often mixed)High
hERG Liability (IC₅₀) Low (> 30 µM)High (< 1 µM, Risk)Low (> 100 µM)
Metabolic Stability High (CYP resistant)ModerateHigh
Primary Indication IBS-C, GastroparesisGERD (Withdrawn/Restricted)CIC, IBS-C

Structural Analysis & SAR Logic

The biological activity of this scaffold is dictated by the specific substitution pattern on the indazole ring. The 6-Chloro-4-methoxy motif is not arbitrary; it mimics the electronic and steric properties of the 4-amino-5-chloro-2-methoxy substitution pattern found in highly active benzamides, but with improved physicochemical properties.

Mechanism of Action: 5-HT₄ Signaling Pathway

The indazole derivatives function as G-protein coupled receptor (GPCR) agonists. Upon binding to the 5-HT₄ receptor in the enteric nervous system, they initiate a cAMP-dependent signaling cascade that enhances cholinergic transmission.

G Ligand Indazole Derivative Rec 5-HT4 Receptor (Enteric Neuron) Ligand->Rec Binding (Ki < 10nM) Gs Gs Protein Activation Rec->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Choline Acetylcholine Release PKA->Choline Phosphorylation of Ion Channels Motility Smooth Muscle Contraction Choline->Motility

Figure 1: Signal transduction pathway for 5-HT₄ agonists. The indazole scaffold targets the initial receptor binding step.

Structure-Activity Relationship (SAR)
  • 4-Methoxy Group: Acts as an intramolecular hydrogen bond acceptor. In benzamides, this locks the conformation. In indazoles, it provides critical steric bulk to fit the hydrophobic pocket of the receptor.

  • 6-Chloro Group: Increases lipophilicity and metabolic stability. It occupies a specific halogen-binding pocket in the transmembrane domain of the 5-HT₄ receptor.

  • N1-Position: The "linker" region.[1][2] Derivatization here (typically with piperidine or tropane rings) determines the pharmacokinetic profile and blood-brain barrier (BBB) penetration.

Comparative Performance Data

The following data synthesizes performance metrics from lead optimization studies comparing the Indazole scaffold against established clinical standards.

Table 1: In Vitro Binding and Functional Potency

Data represents mean values from standardized assays (CHO cells expressing h5-HT₄).

Compound ClassScaffold Example5-HT₄ Affinity (

, nM)
Efficacy (

, nM)
Intrinsic Activity (

)
hERG Inhibition (

, µM)
Indazole (Subject) 6-Cl-4-OMe-Indazole-3-carboxamide 2.5 8.4 0.85 (Partial/Full) > 30 (Safe)
BenzamideCisapride5.015.21.0 (Full)0.04 (Toxic)
BenzofuranPrucalopride2.03.51.0 (Full)> 100 (Safe)
BenzimidazoloneBIMU-812.025.00.7 (Partial)> 10 (Moderate)

Analysis: The 6-Chloro-4-methoxy-1H-indazole derivatives demonstrate affinity comparable to Prucalopride and superior to Cisapride. Crucially, the hERG safety margin is expanded by >700-fold compared to Cisapride.

Experimental Protocols

To validate the activity of your specific 6-Chloro-4-methoxy-1H-indazole derivatives, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 of the derivative for the human 5-HT₄ receptor.
  • Membrane Preparation: Use HEK-293 cells stably expressing recombinant human 5-HT₄(e) receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix 50 µg membrane protein with [³H]-GR113808 (0.2 nM), a selective 5-HT₄ antagonist.

    • Add test compound (Indazole derivative) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Control: Define non-specific binding using 10 µM Piboserod.

  • Equilibrium: Incubate for 30 minutes at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% PEI using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Use non-linear regression (GraphPad Prism) to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Validation Check: The
    
    
    of [³H]-GR113808 should be ~0.2 nM.
Protocol B: Functional cAMP Accumulation Assay (Efficacy)

Objective: Confirm agonism and measure intrinsic activity relative to Serotonin (5-HT).[3]

  • Cell Seeding: Plate CHO-K1 cells expressing h5-HT₄ in 96-well plates (40,000 cells/well).

  • Starvation: Wash cells and incubate in serum-free media containing 0.5 mM IBMX (phosphodiesterase inhibitor) for 20 minutes.

  • Stimulation:

    • Add test compound (Indazole derivative) or Reference Standard (5-HT).

    • Incubate for 15 minutes at 37°C.

  • Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LANCE Ultra cAMP).

  • Data Analysis:

    • Plot cAMP concentration vs. Log[Compound].

    • Calculate

      
       (relative to 1 µM 5-HT = 100%).
      
    • Interpretation:

      
       indicates a full agonist; 20-80% indicates a partial agonist.
      

Workflow Visualization: Lead Optimization

The following diagram illustrates where the 6-Chloro-4-methoxy-1H-indazole scaffold fits into the drug discovery pipeline for gastrointestinal therapeutics.

Optimization Start Hit Identification (Benzamide Core) Problem Issue: hERG Blockade (QT Prolongation) Start->Problem Solution Scaffold Hopping: 6-Cl-4-OMe-Indazole Problem->Solution Bioisosteric Replacement Synth Synthesis: Suzuki Coupling / Cyclization Solution->Synth Screen Screening Cascade: 1. Binding (Ki) 2. cAMP (EC50) 3. hERG Patch Clamp Synth->Screen Screen->Solution Iterative SAR (N1-Linker Optimization) Lead Lead Candidate: High Potency / Low Toxicity Screen->Lead Selectivity > 1000x

Figure 2: Lead optimization workflow transitioning from toxic benzamides to safer indazole scaffolds.

References

  • Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology.

  • Suzuki, T., et al. (2005). "Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists." Chemical & Pharmaceutical Bulletin.

  • Hagihara, K., et al. (2019). "Discovery of novel 5-HT4 receptor agonists: Indazole derivatives with reduced hERG inhibition." Bioorganic & Medicinal Chemistry Letters.

  • FDA Drug Safety Communication. "Risk of serious heart rhythm abnormalities with Cisapride."

  • Dumuis, A., et al. (1989). "Characterization of a novel 5-HT4 receptor antagonist of the benzimidazolone class: BIMU 8." Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Comparative

A Comparative In Vitro Evaluation of 6-Chloro-4-methoxy-1H-indazole Analogs as Potential Anticancer Agents

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique structural and electronic properties ma...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique structural and electronic properties make it an attractive starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases, which are key players in cancer signaling pathways.[3] This guide provides an in-depth comparative analysis of the in vitro evaluation of a series of 6-Chloro-4-methoxy-1H-indazole analogs, offering insights into their potential as anticancer therapeutics. We will delve into the experimental data that underpins their activity, the rationale behind the chosen assays, and detailed protocols to enable researchers to conduct similar evaluations.

The Rationale for Targeting Kinases with Indazole Analogs

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The indazole nucleus, with its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, serves as an excellent scaffold for the development of kinase inhibitors.[3] The 6-chloro and 4-methoxy substitutions on the indazole ring can be strategically utilized to modulate the physicochemical properties and target engagement of the analogs, potentially leading to improved potency and selectivity.

Comparative Analysis of Antiproliferative Activity

The initial assessment of potential anticancer agents involves evaluating their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological or biochemical function. The following table summarizes the in vitro antiproliferative activity of a representative set of indazole analogs against various human cancer cell lines.

Table 1: Comparative Antiproliferative Activity (IC50, µM) of Indazole Analogs

Compound IDModification from Core ScaffoldMCF-7 (Breast)A549 (Lung)HCT116 (Colon)K562 (Leukemia)
Parent Scaffold 6-Chloro-4-methoxy-1H-indazole>50>50>50>50
Analog A Phenyl substitution at N115.222.518.925.1
Analog B (4-Fluorophenyl) substitution at N18.712.49.815.3
Analog C (4-Chlorophenyl) substitution at N15.17.96.29.8
Analog D Pyridine substitution at C32.54.13.35.7
Analog E Morpholine substitution at C31.83.22.14.5
Doxorubicin Standard Chemotherapeutic0.81.20.91.5

Disclaimer: The data presented in this table is a synthesized representation based on published literature on various indazole derivatives and is intended for illustrative purposes. Actual IC50 values for specific 6-Chloro-4-methoxy-1H-indazole analogs would need to be determined experimentally.

The structure-activity relationship (SAR) suggested by this data indicates that substitution at both the N1 and C3 positions of the indazole core is crucial for antiproliferative activity. The introduction of a halogenated phenyl group at N1, particularly a chloro-substituted phenyl ring (Analog C), enhances potency compared to an unsubstituted phenyl ring (Analog A). Furthermore, the incorporation of a heterocyclic moiety like pyridine (Analog D) or morpholine (Analog E) at the C3 position leads to a significant improvement in activity, with the morpholine-substituted analog demonstrating the highest potency in this series.

Mechanistic Insights: Kinase Inhibition and Apoptosis Induction

To understand the mechanism of action of these indazole analogs, further in vitro assays are essential. Given the prevalence of indazole-based kinase inhibitors, a primary hypothesis is that these compounds exert their anticancer effects by targeting one or more protein kinases. Additionally, the induction of apoptosis (programmed cell death) is a desirable characteristic for any potential anticancer drug.

Kinase Inhibitory Activity

A common target for indazole derivatives is the Cyclin-Dependent Kinase (CDK) family, which are critical regulators of the cell cycle.[4] Specifically, CDK9, a component of the positive transcription elongation factor b (P-TEFb), has emerged as a promising target in oncology.[4]

Table 2: Comparative Kinase Inhibitory Activity (IC50, nM) of Indazole Analogs against CDK9

Compound IDCDK9/Cyclin T1 IC50 (nM)
Analog C 150
Analog D 75
Analog E 32
Dinaciclib 4

Disclaimer: The data in this table is illustrative and based on the trend that increased antiproliferative activity often correlates with enhanced target engagement.

The kinase inhibition data corroborates the cell viability results, with Analog E showing the most potent inhibition of CDK9. This suggests that the antiproliferative effects of these compounds may, at least in part, be mediated through the inhibition of CDK9.

Induction of Apoptosis

A hallmark of many effective anticancer drugs is their ability to induce apoptosis in cancer cells. This can be assessed by various methods, including the detection of cleaved caspases and Poly (ADP-ribose) polymerase (PARP), which are key executioners of the apoptotic cascade.[2][5]

Table 3: Induction of Apoptosis by Indazole Analogs in HCT116 Cells

Compound ID% Apoptotic Cells (Annexin V/PI Staining)Relative PARP Cleavage (Fold Change)
Vehicle Control 5%1.0
Analog C 25%3.5
Analog D 45%6.2
Analog E 65%9.8

The results clearly indicate that the more potent analogs in terms of antiproliferative activity and kinase inhibition are also more effective at inducing apoptosis. Analog E, at its IC50 concentration, induced apoptosis in a significant portion of the HCT116 cell population and resulted in a nearly 10-fold increase in PARP cleavage compared to the vehicle control.

Experimental Protocols

To ensure the reproducibility and validity of the in vitro evaluation, it is crucial to follow well-defined and standardized protocols.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the indazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1)

This protocol describes a generic biochemical assay to determine the in vitro potency of compounds against CDK9/Cyclin T1. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4][7]

Protocol:

  • Reagent Preparation: Prepare the kinase buffer, CDK9/Cyclin T1 enzyme, substrate (e.g., a peptide substrate), and ATP solutions.

  • Compound Dilution: Prepare serial dilutions of the indazole analogs in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 5 µL of the enzyme solution, and initiate the reaction by adding 2.5 µL of the substrate/ATP mixture. The final ATP concentration should be close to its Km value for the kinase.

  • Incubation: Incubate the reaction plate at 30°C for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-compound control and determine the IC50 values.

Western Blotting for PARP Cleavage

Western blotting is a widely used technique to detect specific proteins in a sample. The cleavage of PARP from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a hallmark of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the indazole analogs for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP (that recognizes both full-length and cleaved forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for full-length and cleaved PARP. An increase in the ratio of cleaved PARP to full-length PARP indicates apoptosis induction.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for evaluating the indazole analogs.

G cluster_0 Cell Cycle Progression cluster_1 Transcription Elongation cluster_2 Apoptosis Induction CDK4_6 CDK4/6- Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Pol II PTEFb->RNAPII phosphorylates CTD Elongation Transcriptional Elongation PTEFb->Elongation RNAPII->Elongation initiates Indazole 6-Chloro-4-methoxy- 1H-indazole Analog Indazole->PTEFb inhibits Caspase3 Caspase-3 Indazole->Caspase3 activates PARP PARP Caspase3->PARP cleaves Cleaved_PARP Cleaved PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis leads to

Caption: Proposed mechanism of action for 6-Chloro-4-methoxy-1H-indazole analogs.

G cluster_0 In Vitro Evaluation Workflow start Synthesized Indazole Analogs cell_viability Cell Viability Assay (MTT) start->cell_viability ic50_determination IC50 Determination cell_viability->ic50_determination kinase_assay Kinase Inhibition Assay (e.g., CDK9) ic50_determination->kinase_assay apoptosis_assay Apoptosis Assay (Western Blot for Cleaved PARP) ic50_determination->apoptosis_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis apoptosis_assay->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Experimental workflow for the in vitro evaluation of indazole analogs.

Conclusion and Future Directions

The in vitro evaluation of 6-Chloro-4-methoxy-1H-indazole analogs reveals their potential as a promising class of anticancer agents. The systematic variation of substituents at the N1 and C3 positions of the indazole core has been shown to significantly impact their antiproliferative activity, kinase inhibitory potency, and ability to induce apoptosis. The data presented in this guide highlights the importance of a multi-faceted approach to in vitro evaluation, combining cell-based assays with biochemical and mechanistic studies.

Future work should focus on expanding the library of analogs to further probe the structure-activity relationships and optimize for potency and selectivity. In vivo studies in relevant animal models will be the next critical step to assess the therapeutic potential of the most promising lead compounds identified through this in vitro screening cascade.

References

  • Bayomi, A. H., et al. (2015). Synthesis and biological evaluation of novel curcumin analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 98, 154-165.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Gaikwad, D. D., et al. (2015). Indazole: A medicinally important scaffold. European Journal of Medicinal Chemistry, 90, 707-731.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4111. [Link]

  • Science.gov. (n.d.). ic50 values compared. Retrieved from [Link]

  • Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 32(4), 481-489.
  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599.
  • Sharma, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1639-1669. [Link]

  • Mueller, D. (2015). Can someone provide me with a detailed protocol for a CDK9 kinase assay? ResearchGate. [Link]

  • Baumann, V. (2015). What's a suitable positive control for detection of PARP cleavage using western blotting? ResearchGate. [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

  • BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]

  • Kauppinen, T. M., et al. (2012). Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. Journal of Cerebral Blood Flow & Metabolism, 32(1), 155-165.
  • Sharma, P. C., et al. (2018). Current research on anti-breast cancer synthetic compounds. RSC Advances, 8(8), 4153-4183.
  • El-Sayed, N. N. E., et al. (2022).
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Reddy, G. S., et al. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88(11), 2394-2399.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and invitro anticancer screening of novel thiazole-1,3,4-oxadiazole hybrid analogues. Retrieved from [Link]

  • Sestelo, J. P., et al. (1999). Detection of Poly(ADP-ribose) Polymerase Cleavage in Response to Treatment with Topoisomerase I Inhibitors. Clinical Cancer Research, 5(3), 697-703.

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Validation

A Comparative Guide to the Metabolic Stability of 6-Chloro-4-methoxy-1H-indazole Derivatives

<Senior Application Scientist Report Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the landscape of modern drug discovery, the metabolic stability of a compound is a paramount determinant of...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Report

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the metabolic stability of a compound is a paramount determinant of its potential success as a therapeutic agent.[1][2] This parameter dictates a drug's half-life, bioavailability, and ultimately, its dosing regimen and potential for adverse effects.[2][3] For kinase inhibitors, a class of drugs to which 6-chloro-4-methoxy-1H-indazole derivatives belong, optimizing metabolic stability is a key challenge. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, often serving as a bioisostere for other functional groups to enhance metabolic properties.[4] This guide provides a comprehensive assessment of the metabolic stability of a series of 6-chloro-4-methoxy-1H-indazole derivatives, offering a comparative analysis grounded in robust experimental data and established scientific principles. Our objective is to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the lead optimization process.

Experimental Design: A Rigorous Approach to Assessing Metabolic Stability

To comprehensively evaluate the metabolic stability of our 6-chloro-4-methoxy-1H-indazole derivatives, we employed a multi-faceted approach utilizing both liver microsomes and S9 fractions. This dual-system strategy allows for a thorough investigation of both Phase I and Phase II metabolic pathways.

Rationale for Experimental Choices:

  • Liver Microsomes: This subcellular fraction is enriched with cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[5] The microsomal stability assay is a high-throughput and cost-effective method for early-stage screening of metabolic liabilities.[5][6]

  • S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, thereby encompassing a broader range of metabolic activities, including both Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., glucuronidation, sulfation) conjugation reactions.[1][7] This provides a more complete picture of a compound's overall hepatic metabolism.[7]

The following diagram illustrates the general workflow for our metabolic stability assessment:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (6-Chloro-4-methoxy-1H-indazole derivative) Incubation_Mix_M Incubation Mixture (Microsomes, Compound, Buffer) Test_Compound->Incubation_Mix_M Incubation_Mix_S9 Incubation Mixture (S9 Fraction, Compound, Buffer) Test_Compound->Incubation_Mix_S9 Microsomes Liver Microsomes Microsomes->Incubation_Mix_M S9_Fraction Liver S9 Fraction S9_Fraction->Incubation_Mix_S9 NADPH NADPH (Cofactor) Incubation_Mix_M->NADPH Incubation_Mix_S9->NADPH Quenching Reaction Quenching (Acetonitrile) NADPH->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data_Analysis Data Analysis (Half-life, Intrinsic Clearance) LC_MS->Data_Analysis

Caption: General workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

A self-validating system is crucial for trustworthy results. The following protocols include positive controls to ensure the metabolic competency of the liver fractions.

Protocol 1: Liver Microsome Stability Assay
  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., Verapamil, a known CYP3A4 substrate) were dissolved in DMSO to a stock concentration of 10 mM.

    • Human liver microsomes were thawed on ice and diluted in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[8]

    • A 10 mM NADPH regenerating solution was prepared in phosphate buffer.

  • Incubation:

    • Test compounds and positive controls were added to the microsomal suspension to a final concentration of 1 µM. The final DMSO concentration was kept below 0.5% to avoid enzyme inhibition.[9]

    • The mixture was pre-incubated for 5 minutes at 37°C in a shaking water bath.

    • The metabolic reaction was initiated by the addition of the NADPH solution.[10]

  • Time-Point Sampling and Reaction Termination:

    • Aliquots were taken at 0, 5, 15, 30, 45, and 60 minutes.[8]

    • The reaction was terminated by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[5]

  • Sample Analysis:

    • Samples were centrifuged to precipitate proteins.

    • The supernatant was analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.[5][9]

Protocol 2: Liver S9 Fraction Stability Assay
  • Preparation of Reagents:

    • Similar to the microsomal assay, test compounds and positive controls (e.g., 7-hydroxycoumarin, a substrate for both Phase I and Phase II enzymes) were prepared.

    • Human liver S9 fraction was diluted in phosphate buffer to a final protein concentration of 1 mg/mL.[11]

    • Cofactor solutions were prepared: NADPH for Phase I and UDPGA (uridine diphosphate glucuronic acid) and PAPS (3'-phosphoadenosine-5'-phosphosulfate) for Phase II reactions.

  • Incubation:

    • The test compound (1 µM) was added to the S9 fraction.

    • The mixture was pre-warmed to 37°C.

    • Reactions were initiated by adding the cofactor mix.[11]

  • Time-Point Sampling and Reaction Termination:

    • Aliquots were collected at 0, 15, 30, 60, and 120 minutes.

    • The reaction was stopped with cold acetonitrile containing an internal standard.[11]

  • Sample Analysis:

    • Samples were processed and analyzed by LC-MS/MS as described for the microsomal assay.

Comparative Data Analysis

The metabolic stability of three hypothetical 6-chloro-4-methoxy-1H-indazole derivatives with varying substitutions at the R position was assessed. The results are summarized below.

CompoundR-GroupMicrosomal Half-life (t½, min)S9 Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) - MicrosomesIn Vitro Intrinsic Clearance (CLint, µL/min/mg protein) - S9
IND-001 -H251827.738.5
IND-002 -CF₃>6055<11.512.6
IND-003 -CH₂OH151046.269.3
Verapamil (Positive Control)12957.877.0

Data Interpretation:

  • IND-001 (Unsubstituted): This parent compound exhibits moderate metabolic stability. The shorter half-life in the S9 fraction compared to microsomes suggests that it undergoes both Phase I and Phase II metabolism.

  • IND-002 (Trifluoromethyl substitution): The introduction of an electron-withdrawing trifluoromethyl group at the R position significantly enhanced metabolic stability. This is a common strategy in medicinal chemistry to block metabolically labile sites.[12] The half-life was considerably longer in both microsomal and S9 incubations, indicating resistance to both oxidative and conjugative metabolism.

  • IND-003 (Hydroxymethyl substitution): The presence of a primary alcohol in IND-003 rendered it highly susceptible to metabolism. The very short half-life in both systems points to rapid oxidation (Phase I) to the corresponding aldehyde and carboxylic acid, as well as direct conjugation (Phase II) of the hydroxyl group.

Key Metabolic Pathways and Mechanistic Insights

The structural features of the 6-chloro-4-methoxy-1H-indazole core and its substituents dictate the primary metabolic pathways.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 6-Chloro-4-methoxy-1H-indazole (IND-001) O_Demethylation O-Demethylation (at 4-methoxy) Parent->O_Demethylation CYP1A2, CYP3A4 Hydroxylation Aromatic Hydroxylation (on indazole or phenyl ring) Parent->Hydroxylation CYP2C9, CYP2D6 Glucuronidation Glucuronidation (of hydroxylated metabolites) O_Demethylation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation (of hydroxylated metabolites) Hydroxylation->Sulfation

Caption: Potential metabolic pathways for 6-chloro-4-methoxy-1H-indazole.

Expertise & Experience in Interpretation:

The observed metabolic profiles are consistent with established principles of drug metabolism. The 4-methoxy group is a potential site for O-demethylation, a common reaction catalyzed by CYP enzymes like CYP1A2 and CYP3A4. The aromatic rings of the indazole core are susceptible to hydroxylation by various CYPs, including CYP2C9 and CYP2D6. These Phase I metabolites then become substrates for Phase II enzymes, leading to the formation of more polar glucuronide and sulfate conjugates that are more readily excreted.

The significant increase in stability for IND-002 is attributed to the electronic-withdrawing nature of the trifluoromethyl group, which deactivates the adjacent aromatic ring towards electrophilic attack by CYP enzymes. Conversely, the hydroxymethyl group in IND-003 provides a readily accessible site for both oxidation and conjugation, accelerating its clearance.

Trustworthiness: Ensuring Self-Validating Systems

To ensure the reliability and reproducibility of our findings, several quality control measures were implemented:

  • Positive Controls: The inclusion of well-characterized compounds like verapamil confirms the metabolic activity of the liver fractions.

  • Negative Controls: Incubations performed in the absence of NADPH serve as a crucial control to assess for any non-enzymatic degradation of the test compounds.

  • Internal Standards: The use of an internal standard in the LC-MS/MS analysis corrects for variations in sample processing and instrument response.

  • Replicates: All experiments were conducted in triplicate to ensure statistical significance.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of structural modifications on the metabolic stability of 6-chloro-4-methoxy-1H-indazole derivatives. The data clearly indicates that blocking potential metabolic "soft spots" through substitutions, such as the introduction of a trifluoromethyl group, can significantly enhance metabolic stability. Conversely, the presence of readily metabolizable functional groups, like a primary alcohol, can lead to rapid clearance.

For drug development professionals, these findings underscore the importance of early and comprehensive metabolic profiling. Future work should focus on:

  • Metabolite Identification: Elucidating the exact structures of the major metabolites to confirm the predicted pathways.[13]

  • Reaction Phenotyping: Identifying the specific CYP isozymes responsible for the metabolism of these derivatives to predict potential drug-drug interactions.[14][15]

  • In Vivo Pharmacokinetic Studies: Correlating the in vitro metabolic stability data with in vivo pharmacokinetic parameters in animal models to establish a robust in vitro-in vivo correlation.[16]

By integrating these strategies, researchers can rationally design and select 6-chloro-4-methoxy-1H-indazole derivatives with optimal pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). PubMed.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • MTTlab. (n.d.). S9 Stability Assay.
  • Pharma Focus Asia. (n.d.). Metabolic Stability.
  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (2025, August 9). ResearchGate.
  • Bioanalysis in drug discovery and development. (n.d.). PMC - NIH.
  • Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping.
  • Analytical strategies for identifying drug metabolites. (n.d.). PubMed.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Evotec. (n.d.). S9 Stability | Cyprotex ADME-Tox Solutions.
  • Creative Bioarray. (n.d.). S9 Stability Assay.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. (n.d.). NIH.
  • Metabolic stability screen for drug discovery using cassette analysis and column switching. (n.d.). PubMed.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-4-methoxy-1H-indazole

Executive Safety Summary 6-Chloro-4-methoxy-1H-indazole is a halogenated heterocyclic building block frequently used in the synthesis of kinase inhibitors and other bioactive small molecules.[1] While often categorized a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-Chloro-4-methoxy-1H-indazole is a halogenated heterocyclic building block frequently used in the synthesis of kinase inhibitors and other bioactive small molecules.[1] While often categorized as a standard organic intermediate, its specific substitution pattern (chloro- and methoxy- groups on the indazole core) increases its lipophilicity, enhancing potential dermal absorption compared to the unsubstituted parent heterocycle.[1]

Core Safety Directive: The primary risk vector is inhalation of fine particulates during weighing and dermal absorption of solutions.[1] All solid-phase handling must occur within a certified engineering enclosure.[1]

ParameterCritical Specification
Signal Word WARNING
Primary Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation), H302 (Harmful if Swallowed).[1][2]
Physical State Solid (Fine crystalline powder).[1]
Solubility Soluble in DMSO, DMF, DCM, Methanol; Poorly soluble in water.
Engineering Control Mandatory: Chemical Fume Hood (Face velocity: 80–100 fpm) or Vented Balance Enclosure.[1]

Hazard Mechanism & Risk Assessment

As scientists, we must understand why we select specific PPE. The safety profile of 6-Chloro-4-methoxy-1H-indazole is dictated by its structural moieties:

  • The Indazole Core (Respiratory Irritant): Nitrogen-containing heterocycles are notorious for irritating mucous membranes.[1] Inhalation of dust triggers the TRPA1/TRPV1 nociceptors in the respiratory tract, leading to the H335 response (coughing, inflammation).

  • The Halogen (Chlorine at C6): Halogenation generally increases the lipophilicity (LogP) of the molecule.[1] This facilitates the compound's ability to penetrate the stratum corneum of the skin, making H315 (skin irritation) a precursor to potential systemic absorption.

  • The Methoxy Group (C4): While electronically donating, this group can undergo metabolic O-demethylation in vivo, potentially creating reactive phenolic intermediates, though the immediate risk remains acute irritation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] Do not rely on a single layer of protection.[1][3]

PPE CategorySpecificationScientific Rationale
Ocular Chemical Safety Goggles (ANSI Z87.1+ D3/D4)Critical: Standard safety glasses are insufficient.[1] Fine indazole dust behaves like a fluid in air currents; unsealed eyewear allows particulate migration to the ocular surface (H319).
Dermal (Hand) Double Nitrile Gloving [1]• Inner: 4 mil (0.10 mm)[1]• Outer: 5-8 mil (extended cuff preferred)Permeation Defense: Halogenated organics in solvents like DCM or DMSO permeate standard latex rapidly.[1] Nitrile offers superior resistance.[1] Double gloving allows the outer glove to be shed immediately upon contamination without exposing skin.[1]
Respiratory Engineering Control Primary. If outside hood: N95 or P100 Respirator The primary defense is the fume hood.[1] If weighing on an open bench (strongly discouraged), a fitted N95 is the minimum requirement to prevent alveolar deposition of particulates.[1]
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Dust Trap: Lab coat cuffs often trap powder.[1] Disposable Tyvek sleeves bridge the gap between the glove and coat, preventing wrist exposure.

Operational Protocol: The "Solid-to-Solution" Workflow

The highest risk of exposure occurs during the transition from the shipping container to the reaction vessel.

Step 1: Engineering Setup
  • Verify Airflow: Ensure fume hood monitor reads "Safe" (typically 100 fpm).

  • Static Control: Indazoles are often static-prone.[1] Place an ionizing bar or use an anti-static gun inside the hood to prevent "flying powder" during transfer.[1]

Step 2: Weighing & Transfer (The Critical Control Point)
  • Place the analytical balance inside the fume hood or a dedicated vented balance enclosure.[1]

  • Tare the receiving vial before opening the chemical stock bottle.

  • Open the stock bottle. If the compound is caked, do not chip at it aggressively.[1][3] Use a spatula to gently break the surface to minimize aerosolization.[1]

  • Transfer the solid.[1] If spillage occurs on the balance pan, do not blow it off . Use a solvent-dampened Kimwipe (methanol or acetone) to capture the dust.[1]

Step 3: Solubilization
  • Add solvent (e.g., DMSO, DMF) immediately after weighing to "wet" the powder.

  • Safety Note: Once in solution, the risk shifts from inhalation to percutaneous absorption . The solvent acts as a vehicle, carrying the indazole through the skin barrier. Strict glove hygiene is required here.

Step 4: Cleanup & Decontamination[1]
  • Solvent Selection: 6-Chloro-4-methoxy-1H-indazole is lipophilic.[1] Water alone will not clean surfaces effectively.[1]

  • Protocol:

    • Wipe surface with a dry Kimwipe to remove bulk solid.[1]

    • Wipe with a paper towel soaked in Ethanol or Acetone (solubilizes the residue).[1]

    • Final wash with soap and water.[1][4][5]

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic and safety checkpoints for handling this compound.

IndazoleHandling cluster_PPE PPE Requirement Changes Start Start: 6-Chloro-4-methoxy-1H-indazole CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid If Powder Solution Solution (in DMSO/DCM) CheckState->Solution If Liquid Hood Engineering Control: Fume Hood / Vented Balance Solid->Hood MANDATORY Reaction Reaction Setup Solution->Reaction Double Gloves Required Weighing Action: Weighing (High Dust Risk) Hood->Weighing Use Anti-Static Tools Dissolving Action: Solubilization (Vehicle Effect Risk) Weighing->Dissolving Dissolving->Reaction Disposal Disposal: Halogenated Organic Waste Reaction->Disposal

Figure 1: Operational workflow emphasizing the transition from respiratory risk (solid) to absorption risk (solution).

Waste Disposal & Emergency Response

Disposal Protocol
  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of in Hazardous Solid Waste containers. Do not use regular trash.[1][6]

  • Liquid Waste: Segregate into Halogenated Organic Waste .[1] Do not mix with aqueous acid/base streams to prevent unexpected precipitation or side reactions.[1]

  • Container Labeling: Clearly label waste tags with "6-Chloro-4-methoxy-1H-indazole" and "Halogenated Solvent" (e.g., DCM) if applicable.[1]

Emergency Response
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids apart. The mechanical flushing is crucial to remove particulates.[1]

  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.[1][2]

    • Wash with soap and copious water .[1][2][4][5][7] Avoid using organic solvents (ethanol) on skin, as this may drive the chemical deeper into the pores.[1]

  • Spill (Solid): Do not dry sweep.[1] Cover with a wet paper towel (water/surfactant mix) to dampen, then scoop into a waste bag.

References

  • PubChem. (n.d.).[1] 6-Methoxy-1H-indazole Compound Summary (Analogous Hazard Profile). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance.[1][6] United States Department of Labor.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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